N1-Allylpseudouridine
Description
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Properties
Molecular Formula |
C12H16N2O6 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h2,4,7-10,15-17H,1,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |
InChI Key |
WBEHOTJAWMHVNB-ITRGKUQCSA-N |
Isomeric SMILES |
C=CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N1-Allylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N1-Allylpseudouridine is a modified pyrimidine (B1678525) nucleoside that has garnered interest within the scientific community for its potential applications in antiviral research and drug development. As a derivative of pseudouridine (B1679824), it belongs to a class of compounds known to modulate innate immune responses and influence the translational machinery of cells. This technical guide provides a comprehensive overview of the chemical structure, known properties, and potential biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is characterized by the presence of an allyl group covalently bonded to the N1 position of the pseudouridine core. This modification distinguishes it from the naturally occurring pseudouridine and its well-studied counterpart, N1-methylpseudouridine.
Chemical Identifiers:
-
IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione[]
-
Synonyms: 1-Allyl-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[]
-
CAS Number: 1613530-15-6[]
-
InChI Key: WBEHOTJAWMHVNB-KYXWUPHJSA-N[]
-
SMILES: C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₆ | [] |
| Molecular Weight | 284.27 g/mol | [] |
| Purity | ≥95% (as commercially available) | [] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Manufacturing
Detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly documented in peer-reviewed literature. However, based on the synthesis of similar N1-substituted pseudouridine derivatives, a likely synthetic route would involve the selective alkylation of the N1 position of a protected pseudouridine precursor with an allyl halide, followed by deprotection.
Conceptual Experimental Workflow
The following diagram illustrates a logical workflow for the potential synthesis of this compound.
Caption: Conceptual workflow for this compound synthesis.
Biological Activity and Potential Mechanism of Action
This compound is described as a modified nucleoside for studying viral infections, with the potential to inhibit the replication of select viruses.[] While specific studies on this compound are limited, the biological activity of modified nucleosides, particularly in the context of RNA therapeutics and antiviral research, is well-documented.
Evasion of Innate Immune Recognition
The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The incorporation of modified nucleosides, such as pseudouridine and its derivatives, into RNA has been shown to dampen the activation of these pathways, thereby reducing the inflammatory response and increasing the translational efficiency of the modified RNA. It is hypothesized that the N1-allyl modification in this compound could similarly lead to the evasion of immune recognition by PRRs.
Inhibition of Viral Replication
As a nucleoside analog, this compound, upon intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleotide into the nascent viral RNA chain could lead to chain termination or introduce mutations that disrupt viral replication.
The following diagram illustrates the proposed mechanism of action for this compound in the context of a viral infection.
Caption: Proposed antiviral mechanism of this compound.
Applications in Research and Drug Development
The unique properties of modified nucleosides like this compound position them as valuable tools in several areas of research and development:
-
Antiviral Drug Discovery: As a potential inhibitor of viral replication, this compound can be investigated as a lead compound for the development of novel antiviral therapeutics.
-
RNA Therapeutics: The potential for reduced immunogenicity makes this compound and similar modified nucleosides attractive for the development of mRNA-based vaccines and therapies.
-
Chemical Biology: this compound can serve as a chemical probe to study the mechanisms of viral replication and the host's innate immune response to viral infections.
Conclusion
This compound is a modified nucleoside with promising potential in the fields of virology and RNA therapeutics. While further research is needed to fully elucidate its physicochemical properties, and biological activities, the existing knowledge on related compounds suggests that it may act as an inhibitor of viral replication and a modulator of the innate immune response. This technical guide provides a foundational understanding of this compound to support ongoing and future research endeavors.
References
Synthesis of N1-Allylpseudouridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of N1-Allylpseudouridine triphosphate, a modified nucleotide with significant potential in the development of mRNA-based therapeutics and biochemical assays. This document details the synthetic pathway, experimental protocols, and requisite reagents, offering a complete resource for researchers in drug development and molecular biology.
Introduction
Modified nucleosides are critical components in the development of next-generation mRNA therapeutics. Incorporation of these analogs, such as the widely recognized N1-methylpseudouridine, into mRNA sequences can enhance stability, reduce immunogenicity, and improve translational efficiency.[1][2][3] this compound, an analog of pseudouridine (B1679824), offers a unique functional group for further chemical modification, opening avenues for novel bioconjugation strategies and the development of advanced drug delivery systems.
This guide outlines a robust two-step chemo-enzymatic strategy for the synthesis of this compound triphosphate. The synthesis begins with the selective N1-allylation of pseudouridine, followed by a triphosphorylation step to yield the final product. The methodologies presented are based on established and reliable chemical transformations for nucleoside modification and phosphorylation.[4][5][6][7]
Overall Synthesis Pathway
The synthesis of this compound triphosphate is accomplished in two primary stages:
-
N1-Allylation of Pseudouridine: This step involves the selective alkylation of the N1 position of the pseudouridine base with an allyl group.
-
Triphosphorylation of this compound: The modified nucleoside is then converted to its 5'-triphosphate derivative using established phosphorylation methods.
References
- 1. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 5. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. api.pageplace.de [api.pageplace.de]
N1-Allylpseudouridine: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N1-Allylpseudouridine, a modified nucleoside with potential applications in antiviral research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, and a general overview of its potential biological significance.
Core Compound Data
This compound is a modified pyrimidine (B1678525) nucleoside. The following table summarizes its key chemical identifiers and properties.
| Property | Value |
| CAS Number | 1613530-15-6[] |
| Molecular Weight | 284.27 g/mol [] |
| Molecular Formula | C₁₂H₁₆N₂O₆[] |
| Synonyms | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione[] |
Biological Context and Potential Applications
This compound is categorized as a naturally-occurring, RNA-derived modified ribonucleoside.[] It is primarily investigated for its potential in studying a variety of viral infections.[] The core value of this and similar modified nucleosides lies in their capacity to stifle the replication mechanisms of select viruses, marking them as compounds of interest for vaccine and cancer research.[]
While specific research on this compound is not extensively detailed in publicly available literature, the broader class of N1-substituted pseudouridine (B1679824) derivatives has garnered significant attention. Notably, N1-methylpseudouridine, a closely related analog, has been a cornerstone in the development of mRNA vaccines, such as those for COVID-19. The inclusion of N1-methylpseudouridine in mRNA therapeutics enhances protein expression and reduces the innate immunogenicity of the RNA molecule.
General Experimental Protocols
Generalized Synthesis of N1-Substituted Pseudouridine Derivatives
The synthesis of N1-substituted pseudouridine 5'-triphosphates is a key step for their incorporation into mRNA. A general approach involves the chemical modification of pseudouridine followed by phosphorylation.
In Vitro Transcription and mRNA Modification
Modified mRNA can be produced through in vitro transcription using a DNA template, RNA polymerase (e.g., T7), and a mixture of nucleotide triphosphates, where uridine (B1682114) triphosphate (UTP) is replaced by the N1-substituted pseudouridine triphosphate.
Evaluation of Modified mRNA
The resulting modified mRNA is then typically evaluated for several key properties:
-
Protein Expression: Transfection of the modified mRNA into cultured cells (e.g., THP-1 monocytes) followed by a reporter gene assay (e.g., luciferase) to quantify protein production.
-
Immunogenicity: Measurement of innate immune responses in cell lines by quantifying the secretion of cytokines (e.g., IFN-β).
-
Stability: Assessment of the modified mRNA's resistance to degradation by cellular nucleases.
Potential Mechanism of Action
The precise signaling pathways affected by this compound are not yet elucidated. However, the antiviral activity of nucleoside analogs often involves their interaction with viral polymerases. The following diagram illustrates a conceptual workflow for the investigation and a hypothetical mechanism of viral inhibition by an N1-substituted pseudouridine.
Caption: Investigative workflow and hypothetical antiviral mechanism of this compound.
This document serves as a foundational guide to this compound. As research in the field of modified nucleosides continues to evolve, further studies are required to fully elucidate the specific biological activities and therapeutic potential of this compound.
References
The Role of the N1-Allyl Group in Pseudouridine Function: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The modification of messenger RNA (mRNA) with non-canonical nucleosides has become a cornerstone of modern RNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m1Ψ) has gained prominence for its ability to enhance mRNA stability and translation while mitigating innate immune responses. This technical guide delves into the role of a less-explored modification, N1-Allylpseudouridine, and the potential contributions of the N1-allyl group to its function. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from related N1-substituted pseudouridines and the fundamental chemistry of the allyl group to provide a comprehensive theoretical and practical framework. We will explore the synthesis of this compound triphosphate, its incorporation into mRNA, and its hypothesized effects on translation, immunogenicity, and cytotoxicity, offering valuable insights for researchers in the field of RNA therapeutics.
Introduction: The Landscape of Modified Nucleosides in mRNA Therapeutics
The therapeutic potential of messenger RNA (mRNA) has been unlocked through the strategic use of modified nucleosides. Unmodified, in vitro-transcribed mRNA is inherently immunogenic and has limited stability, hindering its clinical application. The incorporation of naturally occurring modified nucleosides, such as pseudouridine (B1679824) (Ψ), has been shown to significantly improve the therapeutic properties of mRNA.[1][2]
Pseudouridine, an isomer of uridine (B1682114), enhances RNA stability through improved base stacking and can increase translational capacity.[3][4] Further modifications at the N1 position of the pseudouridine base, most notably the addition of a methyl group to create N1-methylpseudouridine (m1Ψ), have demonstrated even greater benefits, including a profound reduction in innate immune activation and a significant boost in protein expression.[2][5] These properties have been pivotal to the success of mRNA-based COVID-19 vaccines.
This guide focuses on this compound, a variant where an allyl group (–CH₂–CH=CH₂) is attached to the N1 position of pseudouridine. While less studied than its methyl counterpart, the unique chemical properties of the allyl group—its size, hydrophobicity, and reactivity—suggest that it may confer distinct functional characteristics to mRNA. Understanding the role of the N1-allyl group is crucial for the rational design of next-generation mRNA therapeutics with tailored properties.
The Allyl Group: A Unique N1-Substitution
The N1 position of pseudouridine is a critical site for chemical modification that can influence how the modified mRNA interacts with the cellular machinery. The substitution at this position can impact base pairing, stacking interactions, and recognition by RNA-binding proteins, including those of the innate immune system.
2.1. Physicochemical Properties of the Allyl Group
Compared to the methyl group in m1Ψ, the allyl group is larger and more hydrophobic. This increased steric bulk and hydrophobicity can influence the local conformation of the RNA backbone and the hydration shell around the mRNA molecule. The allyl group also introduces a reactive double bond, which is not present in simple alkyl substituents like methyl, ethyl, or propyl groups. This double bond could potentially participate in specific chemical interactions within the cellular environment.[6]
2.2. Hypothesized Role in this compound Function
Based on its chemical properties, the N1-allyl group in pseudouridine is hypothesized to influence mRNA function in several ways:
-
Enhanced RNA Stability: Similar to other N1-substitutions, the allyl group is expected to contribute to the stabilization of the RNA duplex.[3] The increased size and hydrophobicity of the allyl group may lead to more favorable stacking interactions within the RNA molecule.
-
Modulation of Translational Efficiency: The steric bulk of the allyl group could influence codon-anticodon interactions and the movement of the ribosome along the mRNA. This might lead to altered translation elongation rates and potentially impact overall protein expression.
-
Immune Evasion: A key function of N1-substitutions is to prevent the recognition of mRNA by innate immune sensors like Toll-like receptors (TLRs). The allyl group, being larger than a methyl group, may create a greater steric hindrance for the binding of these receptors, potentially leading to a more pronounced reduction in the innate immune response.
-
Unique Chemical Reactivity: The presence of a double bond in the allyl group opens up the possibility for specific chemical reactions, such as Michael additions, which could be exploited for RNA labeling or cross-linking studies.[1]
Quantitative Data on N1-Substituted Pseudouridine Derivatives
Table 1: Relative in vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Substituent | Relative Transcription Efficiency (%) |
| Hydrogen (Ψ) | 100 |
| Methyl (m1Ψ) | ~110 |
| Ethyl | ~105 |
| 2-Fluoroethyl | ~90 |
| Propyl | ~95 |
| Isopropyl | ~75 |
| Methoxymethyl | ~85 |
| Pivaloyloxymethyl | ~60 |
| Benzyloxymethyl | ~50 |
Data is estimated from the graphical representation in the cited source and is intended for comparative purposes.[7]
Table 2: In Vitro Translation and Cytotoxicity of mRNA Modified with N1-Substituted Pseudouridines
| N1-Substituent in mRNA | Relative Luciferase Activity in THP-1 Cells (%) | Relative Cell Viability (MTT Assay, %) |
| Wild-Type (U) | 100 | ~60 |
| Pseudouridine (Ψ) | ~200 | ~80 |
| N1-Methyl-Ψ | ~400 | >95 |
| N1-Ethyl-Ψ | ~380 | >95 |
| N1-2-Fluoroethyl-Ψ | ~350 | >95 |
| N1-Propyl-Ψ | ~370 | >95 |
| N1-Isopropyl-Ψ | ~250 | >95 |
| N1-Methoxymethyl-Ψ | ~300 | >95 |
| N1-Pivaloyloxymethyl-Ψ | ~150 | >95 |
| N1-Benzyloxymethyl-Ψ | ~120 | >95 |
Data is estimated from the graphical representation in the cited source and is intended for comparative purposes.[7] The luciferase activity is relative to unmodified mRNA. The cell viability is relative to untreated cells.
These data suggest that the size and electronic properties of the N1-substituent play a crucial role in the performance of the modified mRNA. Smaller alkyl groups like methyl and ethyl appear to be optimal for maximizing protein expression while minimizing cytotoxicity. The larger and more complex substituents tend to decrease both transcription and translation efficiency. Based on these trends, it can be hypothesized that the allyl group, being similar in size to the ethyl and propyl groups, would likely exhibit high translational activity and low cytotoxicity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound-5'-triphosphate and its incorporation into mRNA for functional studies. These protocols are based on established methods for other N1-substituted pseudouridines and can be adapted by researchers.[7]
4.1. Synthesis of this compound-5'-Triphosphate (N1-Allyl-ΨTP)
This protocol outlines a potential chemical synthesis route starting from pseudouridine.
Materials:
-
Pseudouridine
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous acetonitrile (B52724)
-
DEAE Sepharose resin
-
Triethylammonium bicarbonate (TEAB) buffer
-
Standard laboratory glassware and purification equipment (HPLC, TLC)
Procedure:
-
N1-Allylation of Pseudouridine:
-
Dissolve pseudouridine in anhydrous DMF.
-
Add a slight excess of a suitable base (e.g., potassium carbonate).
-
Add allyl bromide dropwise at room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting this compound by silica (B1680970) gel chromatography.
-
-
One-Pot Triphosphorylation:
-
Co-evaporate the purified this compound with anhydrous acetonitrile.
-
Dissolve the dried nucleoside in anhydrous acetonitrile and cool to 0°C.
-
Add phosphorus oxychloride dropwise and stir for 2-4 hours at 0°C.
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate and triethylamine in anhydrous DMF.
-
Add the pyrophosphate solution to the reaction mixture and stir for an additional 1-2 hours at 0°C.
-
Quench the reaction by adding an aqueous buffer (e.g., 1 M TEAB).
-
Purify the crude N1-Allyl-ΨTP by anion-exchange chromatography using a DEAE Sepharose column with a TEAB gradient.
-
Desalt the purified triphosphate and lyophilize to obtain the final product.
-
4.2. In Vitro Transcription of this compound-Modified mRNA
This protocol describes the incorporation of N1-Allyl-ΨTP into an mRNA transcript using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter and the gene of interest (e.g., Firefly Luciferase)
-
This compound-5'-triphosphate (N1-Allyl-ΨTP)
-
ATP, CTP, GTP
-
T7 RNA polymerase
-
RNase inhibitor
-
Transcription buffer (containing MgCl₂, DTT, spermidine)
-
Cap analog (e.g., CleanCap™)
-
DNase I
-
RNA purification kit or method (e.g., LiCl precipitation)
Procedure:
-
Assemble the Transcription Reaction:
-
In an RNase-free microcentrifuge tube, combine the transcription buffer, RNase inhibitor, DTT, and spermidine.
-
Add ATP, CTP, and GTP to their final concentrations.
-
Add N1-Allyl-ΨTP to replace uridine triphosphate completely.
-
Add the cap analog.
-
Add the linearized DNA template.
-
Initiate the reaction by adding T7 RNA polymerase.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
-
Purification of mRNA:
-
Purify the transcribed mRNA using a suitable method, such as lithium chloride precipitation or a silica-based RNA purification kit, to remove unincorporated nucleotides, enzymes, and salts.
-
-
Quality Control:
-
Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV-Vis spectrophotometry.
-
Signaling Pathways and Experimental Workflows
5.1. Innate Immune Sensing of mRNA
Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons. This innate immune response can lead to translational shutdown and degradation of the mRNA therapeutic.
Caption: TLR7/8 signaling pathway activated by unmodified ssRNA.
The incorporation of N1-substituted pseudouridines, including the hypothesized action of this compound, is thought to sterically hinder the binding of mRNA to these TLRs, thereby dampening this immune response.
5.2. Experimental Workflow for Functional Characterization
The following workflow illustrates the key steps in evaluating the functional properties of mRNA modified with this compound.
References
- 1. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ch 10: Allylic systems [chem.ucalgary.ca]
- 6. Allyl group - Wikipedia [en.wikipedia.org]
- 7. Unusual conformational flexibility in N1-substituted uncommon purine nucleosides. Crystal structure of 1-allyl-isoguanosine and 1-allyl-xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Allylpseudouridine: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
N1-Allylpseudouridine is a modified nucleoside with potential applications in therapeutic and research contexts, particularly in the development of RNA-based vaccines and therapeutics. Understanding its stability profile and degradation pathways is critical for formulation development, shelf-life determination, and ensuring the safety and efficacy of final products. This technical guide provides an in-depth overview of the stability of this compound under various stress conditions and outlines its potential degradation pathways, based on established principles of nucleoside chemistry and forced degradation studies.
Stability Profile of this compound
Forced degradation studies are essential for identifying the intrinsic stability of a molecule and potential degradation products.[1][2] While specific quantitative data for this compound is not extensively published, the following tables summarize the expected stability profile based on the known behavior of similar modified nucleosides, such as N1-methylpseudouridine.[3][4] These tables are illustrative and should be confirmed by experimental studies.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Expected Outcome |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Potential for degradation through hydrolysis of the glycosidic bond, although the C-C bond of pseudouridine (B1679824) offers more stability than the N-glycosidic bond of uridine (B1682114). The allyl group may also be susceptible to acid-catalyzed reactions. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Generally expected to be more stable than under acidic conditions. The primary degradation at high pH would likely involve the uracil (B121893) ring.[5] |
| Oxidative Degradation | 3% - 30% H₂O₂ | The allyl group is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products. The uracil ring can also be oxidized. |
| Thermal Degradation | 40°C - 80°C | Expected to be relatively stable at moderate temperatures. At higher temperatures, degradation could occur through various pathways, including cleavage of the allyl group or breakdown of the ribose or uracil moieties. |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | The uracil ring is a chromophore and can absorb UV light, potentially leading to photodegradation products. |
Table 2: Comparative Stability of Uridine, Pseudouridine, and this compound (Hypothetical)
| Nucleoside | Relative Stability to Acid Hydrolysis | Relative Stability to Enzymatic Degradation (Nucleases) |
| Uridine | + | + |
| Pseudouridine | ++ | ++ |
| This compound | ++ | +++ |
Note: This table is a qualitative representation based on known chemical principles. '+++' indicates higher stability.
The C-glycosidic bond in pseudouridine is inherently more resistant to hydrolysis than the N-glycosidic bond in uridine. The N1-alkylation, such as the allyl group in this compound, is known to further enhance stability against enzymatic degradation by sterically hindering the approach of enzymes that would typically recognize and cleave uridine or pseudouridine.[3]
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the stress conditions. The primary sites of degradation are the N1-allyl group, the uracil ring, and the ribose moiety.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway is likely to be the hydrolysis of the glycosidic bond, although this is less favorable for pseudouridine compared to uridine. Another potential pathway is the acid-catalyzed hydration of the allyl group's double bond.
Caption: Potential acid-catalyzed degradation pathways of this compound.
Oxidative Degradation
The allyl group is a primary target for oxidative degradation, which can lead to a variety of products. The uracil ring is also susceptible to oxidation.
Caption: Potential oxidative degradation pathways of this compound.
Experimental Protocols for Stability and Degradation Analysis
A comprehensive analysis of this compound stability involves a combination of forced degradation studies and the analytical characterization of the parent molecule and its degradation products.
Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Caption: General workflow for forced degradation studies of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide to a final concentration of 3%. Keep at room temperature and protect from light.
-
Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines, alongside a control sample protected from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method and LC-MS/MS.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for quantifying the remaining this compound and separating it from its degradation products.[6][7][8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the identification and structural elucidation of degradation products.[9][10][11][12]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the parent and fragment ions.
-
Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns of the degradation products, which helps in their structural identification.
Conclusion
While specific experimental data on the stability and degradation of this compound is limited in the public domain, a robust understanding can be built upon the well-established chemistry of pseudouridine and other N1-substituted analogs. The N1-allyl modification is expected to enhance enzymatic stability, a key feature for its use in RNA therapeutics. A systematic approach using forced degradation studies coupled with modern analytical techniques like HPLC-UV and LC-MS/MS is essential to fully characterize its stability profile and degradation pathways. This knowledge is fundamental for the development of safe, stable, and effective drug products containing this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on N1-Substituted Pseudouridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of nucleic acid therapeutics, most notably demonstrated by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] Among these modifications, N1-methyl-pseudouridine (m1Ψ) has emerged as a critical component for enhancing the efficacy and safety of synthetic mRNA.[3][4] This technical guide provides an in-depth overview of the foundational research on N1-substituted pseudouridines, with a focus on m1Ψ. It details the synthesis of m1Ψ-modified mRNA, its impact on translation and stability, and its crucial role in evading the innate immune system. This document is intended to be a comprehensive resource, providing detailed experimental protocols, quantitative data, and visual diagrams of key biological pathways and workflows.
The Role of N1-Methyl-Pseudouridine in Enhancing mRNA Therapeutics
The substitution of uridine (B1682114) with N1-methyl-pseudouridine in synthetic mRNA confers two primary advantages: increased protein translation and reduced innate immunogenicity.[3][5] Unmodified in vitro transcribed mRNA can trigger an innate immune response through activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[6][7] This immune activation can lead to the shutdown of protein synthesis and degradation of the mRNA.
N1-methyl-pseudouridine modification helps the mRNA to evade these immune sensors.[1][6] The methyl group at the N1 position of pseudouridine (B1679824) sterically hinders the interaction with TLR7, reducing immune activation.[8] This immune evasion prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event that inhibits translation.[9][10] Consequently, m1Ψ-modified mRNA exhibits enhanced stability and is translated more efficiently, leading to higher protein yields.[9][10] Studies have shown that m1Ψ outperforms other nucleoside modifications in its capacity to boost translation.[9][10]
Quantitative Data on the Effects of N1-Methyl-Pseudouridine
The following tables summarize the quantitative data from foundational studies, comparing unmodified mRNA to m1Ψ-modified mRNA across key performance metrics.
Table 1: Impact of N1-Methyl-Pseudouridine on Translation Efficiency
| Reporter Gene | Cell Line | Modification | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| Firefly Luciferase | HEK293T | N1mΨ | ~10-20 | [9] |
| Firefly Luciferase | THP-1 | N1mΨ | >10 | [11] |
| Green Fluorescent Protein | Krebs extract | N1mΨ | Significant increase | [9] |
Table 2: Effect of N1-Methyl-Pseudouridine on Innate Immune Response
| Assay | Cell Type | Modification | Outcome | Reference |
| Cytokine (e.g., TNF-α, IFN-β) Secretion | Dendritic Cells | N1mΨ | Significantly reduced | [12] |
| TLR3 Activation | In vitro | 5mC/N1mΨ | Avoided activation | [13] |
| RIG-I Activation | Cell-based assay | Modified RNA | Can inhibit signaling | [14] |
| TLR7/8 Activation | Reporter cells | N1mΨ | Reduced activation | [15] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and evaluation of N1-methyl-pseudouridine-modified mRNA.
Synthesis of N1-Methyl-Pseudouridine-5'-Triphosphate (m1ΨTP)
A reliable method for the gram-scale chemical synthesis of m1ΨTP from the corresponding nucleoside has been established. This "one-pot, three-step" approach based on the Ludwig synthetic strategy involves:
-
Monophosphorylation: The nucleoside is first monophosphorylated using phosphorous oxychloride.
-
Reaction with Tributylammonium (B8510715) Pyrophosphate: The resulting intermediate is then reacted with tributylammonium pyrophosphate.
-
Hydrolysis: Subsequent hydrolysis of the cyclic intermediate yields the desired ribonucleoside triphosphate.
-
Purification: The final product is purified using DEAE Sepharose column chromatography to achieve high purity (>99.5%).[2]
A chemoenzymatic route has also been developed, offering improved reaction efficiency and sustainability. This method involves the selective N1-methylation of acetonide-protected pseudouridine monophosphate (ΨMP) followed by a kinase cascade reaction to convert it to the triphosphate.[9]
In Vitro Transcription of N1-Methyl-Pseudouridine-Modified mRNA
The incorporation of m1Ψ into mRNA is typically achieved through in vitro transcription (IVT) using a bacteriophage RNA polymerase, such as T7.[7]
Materials:
-
Linearized plasmid DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail.
-
T7 RNA Polymerase
-
Reaction Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
N1-Methyl-pseudouridine-5'-triphosphate (m1ΨTP) to fully replace UTP
-
RNase Inhibitor
-
DNase I
Protocol:
-
Assemble the transcription reaction at room temperature in the following order: RNase-free water, reaction buffer, ATP, GTP, CTP, m1ΨTP, linearized DNA template, RNase inhibitor, and T7 RNA polymerase. A typical final concentration for each NTP, including m1ΨTP, is around 1 mM.[]
-
Incubate the reaction at 37°C for 2 to 4 hours.[7]
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[17]
-
Purify the synthesized mRNA using a suitable method, such as HPLC or silica-based spin columns.
HPLC Purification of Modified mRNA
High-performance liquid chromatography (HPLC) is a robust method for purifying in vitro transcribed mRNA, effectively removing contaminants like double-stranded RNA (dsRNA), abortive transcripts, and residual nucleotides.[12][18] This purification step is crucial as these contaminants can trigger an immune response.[18]
Method: Ion-pair reverse-phase HPLC is commonly used.
-
Column: A C18 column is often employed.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) is used for elution.[18]
-
Temperature: The separation is typically performed at an elevated temperature (e.g., 60°C) to denature the RNA.[19]
-
Detection: The RNA is detected by its absorbance at 260 nm.[18]
Luciferase Reporter Assay for Translation Efficiency
This assay quantifies the amount of functional protein produced from the transfected mRNA.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 or HeLa cells) in a 24-well plate and grow to 70-90% confluency.
-
Transfection: Transfect the cells with a fixed amount of luciferase-encoding mRNA (unmodified or m1Ψ-modified) using a lipid-based transfection reagent.[1][10] A co-transfection with a control reporter (e.g., Renilla luciferase) can be used for normalization.[1][10]
-
Incubation: Incubate the cells for a defined period (e.g., 4, 24, 48 hours) to allow for mRNA translation.[20]
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular contents, including the expressed luciferase.[3]
-
Luminometry: Add a luciferin-containing assay buffer to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light that can be measured using a luminometer.[3][8] The light intensity is directly proportional to the amount of luciferase protein.
Cytokine ELISA for Measuring Innate Immune Response
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) by immune cells in response to mRNA.
Protocol:
-
Cell Stimulation: Seed immune cells (e.g., peripheral blood mononuclear cells or a monocytic cell line like THP-1) in a 96-well plate. Transfect the cells with unmodified or m1Ψ-modified mRNA.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[21] b. Block the plate to prevent non-specific binding.[22] c. Add the collected cell culture supernatants and a series of known concentrations of the cytokine standard to the plate and incubate.[21] d. Wash the plate and add a biotinylated detection antibody specific for the cytokine.[23] e. After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[21] f. Finally, add a substrate solution (e.g., TMB) and stop the reaction. The color development is proportional to the amount of cytokine present and can be measured using a plate reader at 450 nm.[21][23]
RIG-I and TLR7/8 Reporter Assays
These assays are used to specifically measure the activation of the RIG-I and TLR7/8 pathways.
Protocol:
-
Cell Lines: Utilize reporter cell lines that are engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter that is activated by the transcription factor NF-κB, which is downstream of TLR7/8 and RIG-I signaling.[15][24] HEK293 cells are commonly used for this purpose.
-
Stimulation: Transfect the reporter cells with the unmodified or m1Ψ-modified mRNA. Positive controls such as loxoribine (B1675258) (for TLR7) or resiquimod (B1680535) (R848, for TLR7/8) can be used.[17]
-
Incubation and Measurement: After a 24-hour incubation, measure the reporter gene expression.[17] For a luciferase reporter, this is done as described in the luciferase assay protocol. For a SEAP reporter, the activity in the cell culture supernatant is measured. A decrease in reporter signal for m1Ψ-modified mRNA compared to unmodified mRNA indicates immune evasion.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying biological pathways related to N1-methyl-pseudouridine-modified mRNA.
Caption: Experimental workflow for the generation and analysis of m1Ψ-modified mRNA.
Caption: Innate immune evasion by m1Ψ-modified mRNA.
Caption: Logical relationship of m1Ψ incorporation to enhanced protein production.
Conclusion
The foundational research on N1-substituted pseudouridines, particularly N1-methyl-pseudouridine, has been instrumental in advancing mRNA as a powerful therapeutic platform. The ability of m1Ψ to significantly increase protein expression while mitigating the innate immune response has overcome key hurdles in the clinical application of synthetic mRNA. This technical guide provides a comprehensive resource for understanding and applying this critical technology, from the fundamental principles to detailed experimental protocols. As the field of mRNA therapeutics continues to expand, a thorough understanding of the role of nucleoside modifications like m1Ψ will remain essential for the development of next-generation vaccines and therapies.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 2. Gram-Scale Chemical Synthesis of Base-Modified Ribonucleoside-5'-O-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. mdpi.com [mdpi.com]
- 8. Luciferase Assay System Protocol [promega.de]
- 9. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. abeomics.com [abeomics.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. nacalai.com [nacalai.com]
- 20. A Luciferase-Based Approach for Functional Screening of 5′ and 3′ Untranslated Regions of the mRNA Component for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bowdish.ca [bowdish.ca]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Integration of TLR7/8 agonists into lipid nanoparticles enhances antigen-specific immune responses to N1-methyl-Ψ-modified mRNA-LNP vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating N1-Allylpseudouridine into mRNA Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the introduction of modified nucleosides that enhance stability, increase translational efficiency, and reduce innate immunogenicity. N1-methylpseudouridine (m1Ψ) has become a cornerstone modification in approved mRNA vaccines.[1][2][3] Building on this success, researchers are exploring other N1-substituted pseudouridine (B1679824) analogues to further optimize mRNA performance. This document provides detailed application notes and protocols for the incorporation of N1-Allylpseudouridine, a promising candidate for therapeutic mRNA development.
N1-substituted pseudouridines, when incorporated into mRNA, have been shown to decrease activation of innate immune sensors such as Toll-like receptors (TLRs) and protein kinase R (PKR).[2][4] This reduction in immune recognition mitigates translational shutdown, leading to higher protein expression from the synthetic mRNA.[3][4] The protocols and data presented herein are based on studies of various N1-substituted pseudouridines, including N1-alkyl derivatives, and serve as a comprehensive guide for researchers working with this compound-modified mRNA.
Data Presentation
The following tables summarize quantitative data on the performance of mRNA constructs incorporating various N1-substituted pseudouridines. This data is compiled from studies on N1-alkyl-pseudouridines and serves as a reference for expected outcomes with this compound.
Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine-Modified mRNA
| N1-Substituent | Relative Transcription Efficiency (%) (WT FLuc Template) | Relative Transcription Efficiency (%) (U-depleted FLuc Template) |
| Wild-Type (U) | 100 | 100 |
| Pseudouridine (Ψ) | ~110 | ~125 |
| N1-methyl-Ψ | ~90 | ~120 |
| N1-ethyl-Ψ | ~75 | ~110 |
| N1-propyl-Ψ | ~60 | ~100 |
| N1-isopropyl-Ψ | ~40 | ~80 |
| Data for N1-propyl-Ψ is presented as a proxy for this compound due to structural similarity. Data is semi-quantitative and based on studies by TriLink BioTechnologies.[4] |
Table 2: Translational Activity and Cytotoxicity of N1-Substituted Pseudouridine-Modified mRNA in THP-1 Cells
| N1-Substituent | Relative Luciferase Activity (%) | Relative Cell Viability (MTT Assay, %) |
| Wild-Type (U) | 100 | 100 |
| Pseudouridine (Ψ) | ~500 | ~110 |
| N1-methyl-Ψ | >1000 | ~120 |
| N1-ethyl-Ψ | ~800 | ~125 |
| N1-propyl-Ψ | ~700 | ~125 |
| N1-isopropyl-Ψ | ~600 | ~120 |
| Data for N1-propyl-Ψ is presented as a proxy for this compound. Data is semi-quantitative and based on studies by TriLink BioTechnologies.[4] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of this compound-containing mRNA using T7 RNA polymerase. Complete substitution of UTP with this compound-5'-triphosphate is recommended for maximal immune evasion.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
This compound-5'-triphosphate (N1-Allylpseudo-UTP)
-
ATP, CTP, GTP solutions (e.g., 50 mM)
-
T7 RNA Polymerase Mix
-
Transcription Buffer (e.g., 10X)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
DTT (0.1 M, optional but recommended)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Assemble the transcription reaction at room temperature in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Transcription Buffer (10X) | 2 µL | 1X |
| ATP (50 mM) | 2 µL | 5 mM |
| CTP (50 mM) | 2 µL | 5 mM |
| GTP (50 mM) | 2 µL | 5 mM |
| N1-Allylpseudo-UTP (50 mM) | 2 µL | 5 mM |
| Cap Analog (e.g., 40 mM) | 2 µL | 4 mM |
| Linearized DNA Template | X µL | 1 µg |
| DTT (0.1 M) | 1 µL | 5 mM |
| T7 RNA Polymerase Mix | 2 µL | - |
| Nuclease-free water | to 20 µL | - |
-
Gently mix by pipetting and briefly centrifuge to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.
-
(Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Proceed to mRNA purification.
Protocol 2: Purification of this compound-Modified mRNA
Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template, which can trigger immune responses.
Materials:
-
In vitro transcription reaction product
-
mRNA purification kit (e.g., magnetic bead-based or silica (B1680970) column-based)
-
Nuclease-free water
-
Nuclease-free buffers (provided with the kit)
Procedure (Example using Magnetic Beads):
-
Equilibrate the magnetic beads to room temperature.
-
Add the binding buffer to the in vitro transcription reaction product.
-
Add the magnetic beads to the mixture and incubate to allow the mRNA to bind to the oligo(dT)-conjugated beads.
-
Place the tube on a magnetic stand to separate the beads from the supernatant. Discard the supernatant.
-
Wash the beads with the provided wash buffers to remove contaminants. Repeat as recommended by the manufacturer.
-
Elute the purified mRNA from the beads using the elution buffer or nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Cellular Transfection and Protein Expression Analysis
This protocol outlines the delivery of this compound-modified mRNA into cultured cells to assess protein expression.
Materials:
-
Purified this compound-modified mRNA
-
Cultured mammalian cells (e.g., HEK293T, THP-1)
-
Transfection reagent (e.g., lipid-based nanoparticles)
-
Cell culture medium
-
Assay-specific reagents (e.g., luciferase assay substrate)
Procedure:
-
Seed the cells in a multi-well plate to achieve the desired confluency on the day of transfection.
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNA and the transfection reagent in serum-free medium and then mixing them.
-
Incubate the complexes at room temperature to allow for their formation.
-
Add the complexes to the cells.
-
Incubate the cells for the desired period (e.g., 4.5 to 48 hours) to allow for mRNA translation.
-
Analyze protein expression using a suitable method (e.g., luciferase assay, flow cytometry for fluorescent proteins, or western blot).
Visualizations
References
- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
Purification of N1-Allylpseudouridine-Modified mRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of messenger RNA (mRNA) has been significantly enhanced by the introduction of modified nucleosides, such as N1-Allylpseudouridine, which improve stability and reduce immunogenicity. However, the in vitro transcription (IVT) process used to synthesize mRNA also generates various impurities, including double-stranded RNA (dsRNA), uncapped mRNA, and residual enzymes and nucleotides. Effective purification of the target this compound-modified mRNA is therefore a critical step to ensure its safety and efficacy. This document provides detailed application notes and protocols for the purification of this compound-modified mRNA using common chromatography techniques.
Introduction
This compound is a modified nucleoside that, when incorporated into mRNA, can dampen the innate immune response and enhance protein translation.[1] The purification of mRNA containing this modification is crucial to remove contaminants that can trigger pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, leading to unwanted inflammatory responses.[2][3][4][5][6] Chromatographic methods are the gold standard for mRNA purification due to their scalability and high resolution.[7] This document outlines protocols for three primary methods: High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC), and Oligo-dT Affinity Chromatography.
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the desired scale, purity, and yield. The following table summarizes the typical performance of each technique for modified mRNA purification.
| Parameter | HPLC (Ion-Pair Reversed-Phase) | FPLC (Size Exclusion/Ion Exchange) | Oligo-dT Affinity Chromatography |
| Purity | >99%[8] | >95% | >95%[9] |
| Yield | >56%[8] | High | >90%[9] |
| Scalability | Analytical to Preparative | High | High |
| Throughput | Moderate | High | High |
| Key Advantages | High resolution, removes dsRNA | Rapid, scalable | Specific for polyadenylated mRNA |
| Key Disadvantages | Use of organic solvents | Lower resolution than HPLC | Does not remove truncated poly(A) mRNA |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a high-resolution technique capable of separating mRNA species based on their size and charge.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
This compound-modified mRNA sample from IVT reaction
Protocol:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 85% Mobile Phase A, 15% Mobile Phase B).
-
Dilute the crude mRNA sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the mRNA using a linear gradient of Mobile Phase B (e.g., 15% to 70% over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main mRNA peak.
-
Desalt and concentrate the purified mRNA using ethanol (B145695) precipitation or tangential flow filtration (TFF).
-
Analyze the purity of the final product using analytical HPLC or capillary electrophoresis.
Fast Protein Liquid Chromatography (FPLC)
FPLC is a versatile technique that can be used with various chromatography modes, including size exclusion (SEC) and anion exchange (AEX), for mRNA purification.
Materials:
-
FPLC system with a UV detector
-
Size-exclusion or Anion-exchange column
-
Appropriate buffers for the chosen chromatography mode (e.g., phosphate (B84403) or Tris-based buffers for SEC; salt gradients for AEX)
-
This compound-modified mRNA sample
Protocol (Size-Exclusion Chromatography):
-
Equilibrate the SEC column with a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Concentrate the crude mRNA sample if necessary.
-
Inject the sample onto the column.
-
Elute the sample isocratically with the equilibration buffer.
-
Monitor the elution at 260 nm. The mRNA will elute in the void volume or early fractions, separated from smaller impurities.
-
Collect the fractions containing the purified mRNA.
-
Concentrate the purified sample as needed.
Oligo-dT Affinity Chromatography
This method specifically captures mRNA molecules containing a poly(A) tail, effectively separating them from other components of the IVT reaction.[9]
Materials:
-
Oligo-dT cellulose (B213188) or magnetic beads
-
Binding Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 7.5)
-
Washing Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
This compound-modified mRNA sample
Protocol:
-
Equilibrate the oligo-dT matrix with Binding Buffer.
-
Heat the crude mRNA sample to 65°C for 5 minutes to denature secondary structures, then place on ice.
-
Add the mRNA sample to the equilibrated oligo-dT matrix and incubate to allow hybridization of the poly(A) tail to the oligo-dT.
-
Wash the matrix with Binding Buffer to remove unbound impurities.
-
Perform a second wash with Washing Buffer to remove non-specifically bound molecules.
-
Elute the purified mRNA from the matrix using Elution Buffer.
-
Precipitate the eluted mRNA with ethanol to concentrate and desalt.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound-modified mRNA.
Innate Immune Signaling Pathway
Caption: Innate immune signaling pathways activated by RNA impurities.
Conclusion
The purification of this compound-modified mRNA is a critical determinant of its therapeutic success. The choice of purification methodology should be guided by the specific requirements of the application, balancing the need for high purity, yield, and scalability. The protocols and data presented here provide a foundation for researchers and drug developers to establish robust and efficient purification workflows for modified mRNA therapeutics. Careful removal of immunogenic contaminants will minimize adverse effects and maximize the translational potential of the mRNA drug substance.
References
- 1. Innate immune responses to RNA: sensing and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 3. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Quality by design for mRNA platform purification based on continuous oligo-dT chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N1-Allylpseudouridine in RNA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-Allylpseudouridine is a modified nucleoside of significant interest in therapeutic and research applications, including its potential use in mRNA-based vaccines and therapies.[] Accurate quantification of its incorporation into RNA molecules is crucial for understanding the efficacy, stability, and safety of such therapeutics. This application note provides a detailed protocol for the quantification of this compound in RNA samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for the analysis of modified nucleosides.[2][3][4]
The method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. This approach allows for the precise and accurate measurement of this compound levels relative to the canonical nucleosides.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in RNA is depicted below.
Caption: Workflow for this compound quantification in RNA.
Experimental Protocols
RNA Isolation and Purification
High-quality, intact RNA is essential for accurate quantification. Standard RNA isolation protocols, such as phenol-chloroform extraction or commercially available kits (e.g., spin columns), can be employed.[2][3] Following isolation, it is recommended to perform a clean-up step to remove any residual contaminants that may interfere with downstream enzymatic reactions or LC-MS/MS analysis.
Protocol:
-
Isolate total RNA from cells or tissues using a method of choice.
-
To purify the RNA, perform an ethanol (B145695) or isopropanol (B130326) precipitation.[5]
-
Resuspend the RNA pellet in nuclease-free water.
-
Assess RNA quality and quantity using a UV-Vis spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for integrity.
Enzymatic Digestion of RNA to Nucleosides
Complete digestion of the RNA into individual nucleosides is a critical step.[2][3] A combination of nucleases and phosphatases is used to ensure complete hydrolysis. Commercially available enzyme mixtures are recommended for convenience and reproducibility.[5][6]
Protocol:
-
In a sterile microcentrifuge tube, combine the following:
-
Up to 1 µg of purified RNA
-
2 µL of 10X Nucleoside Digestion Mix Reaction Buffer
-
1 µL of Nucleoside Digestion Mix (e.g., NEB #M0649)[5]
-
Nuclease-free water to a final volume of 20 µL.
-
-
(Optional but recommended) Spike in a known concentration of a stable isotope-labeled internal standard for this compound for accurate quantification.
-
Incubate the reaction at 37°C for 1 hour.[5]
-
Following incubation, the sample is ready for LC-MS/MS analysis. No further purification is typically required.[6]
A two-step digestion protocol can also be employed:
-
Mix up to 2.5 µg of RNA with 2 µL of nuclease P1 solution (0.5 U/µL) and 2.5 µL of 200 mM HEPES (pH 7.0) in a total volume of up to 22.5 µL. Incubate at 37°C for 3 hours.[7]
-
Add 0.5 µL of bacterial alkaline phosphatase (BAP) and incubate for an additional 2 hours at 37°C.[7]
LC-MS/MS Analysis
The digested RNA sample is analyzed by LC-MS/MS. A reversed-phase column is typically used for the separation of the nucleosides. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and the canonical nucleosides.
LC Parameters (Example):
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Theoretical):
Mass transitions for this compound need to be empirically determined by infusing a pure standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the protonated base fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 285.12 | 153.07 | To be optimized |
| Adenosine (A) | 268.10 | 136.06 | To be optimized |
| Guanosine (G) | 284.10 | 152.06 | To be optimized |
| Cytidine (C) | 244.10 | 112.05 | To be optimized |
| Uridine (U) | 245.09 | 113.04 | To be optimized |
Note: The molecular formula for this compound is C12H16N2O6, with a molecular weight of 284.27 g/mol .[] The precursor ion m/z is calculated for [M+H]⁺.
Data Presentation and Analysis
The concentration of this compound is determined by comparing the peak area of its specific MRM transition to a standard curve generated from a serial dilution of a pure this compound standard. The level of incorporation is typically expressed as a ratio of the modified nucleoside to one of the canonical nucleosides (e.g., Guanosine).
Table 1: Quantitative Data Summary (Hypothetical)
| Sample ID | [this compound] (fmol/µg RNA) | [Guanosine] (pmol/µg RNA) | Ratio (N1-Allyl-Ψ / G) x 10³ |
| Control RNA | < LOD | 15.2 ± 0.8 | < LOD |
| Treated RNA 1 | 125.6 ± 9.3 | 14.8 ± 0.7 | 8.49 ± 0.65 |
| Treated RNA 2 | 251.2 ± 15.1 | 15.5 ± 1.1 | 16.21 ± 1.03 |
LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3).
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and accurate quantification of this compound in RNA samples using LC-MS/MS. The described workflow, from sample preparation to data analysis, offers a reliable method for researchers and drug developers to assess the incorporation of this critical modified nucleoside in RNA therapeutics. Adherence to the outlined protocols will ensure high-quality, reproducible data essential for the advancement of RNA-based technologies.
References
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Allylpseudouridine in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of modified nucleosides in synthetic messenger RNA (mRNA) has revolutionized the field of vaccine development, as exemplified by the rapid deployment and success of COVID-19 mRNA vaccines. The incorporation of these modified nucleosides is critical for reducing the innate immunogenicity of the mRNA, which can otherwise lead to its degradation and a suppressed translational response, and for enhancing the stability and translational efficiency of the mRNA molecule.[1][][3] Among the most promising of these modifications is the substitution of uridine (B1682114) with N1-substituted pseudouridine (B1679824) derivatives.
While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, ongoing research is exploring other N1-substitutions to further optimize mRNA performance.[4][5][6] N1-Allylpseudouridine has been identified as a modified nucleoside with potential applications in vaccine and cancer research for its role in studying viral infections.[] Although extensive quantitative data and specific protocols for this compound are not as widely published as for m1Ψ, the principles and methodologies established for other N1-substituted pseudouridines provide a strong framework for its application.
These notes provide a comprehensive overview of the expected benefits, mechanisms of action, and detailed experimental protocols for the use of this compound in vaccine development, drawing upon data from closely related N1-substituted analogs to illustrate its potential.
Application Notes
Mechanism of Action: Evading the Innate Immune System
Unmodified single-stranded RNA can be recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), primarily through endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic sensor protein kinase R (PKR).[1] This recognition triggers a cascade of inflammatory responses and can lead to the shutdown of protein translation.[1][8]
The incorporation of N1-substituted pseudouridines, such as this compound, into the mRNA sequence is believed to mitigate this immune recognition. The modification alters the conformation of the nucleoside, which in turn can disrupt the binding of these innate immune sensors to the mRNA. This leads to a dampened inflammatory response and prevents the PKR-mediated phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key step in the inhibition of translation.[1][9]
Benefits in Vaccine Development
The use of this compound in mRNA vaccines is anticipated to offer several key advantages:
-
Increased Protein Expression: By avoiding the shutdown of translation by the innate immune system, mRNA containing N1-substituted pseudouridines generally leads to significantly higher levels of protein expression from the same dose of mRNA.[4][10]
-
Enhanced mRNA Stability: The structural changes induced by pseudouridine and its derivatives can improve the stability of the mRNA molecule, protecting it from degradation by cellular nucleases and thereby prolonging its translational lifetime.[][11]
-
Reduced Immunogenicity and Cytotoxicity: A primary benefit is the reduction in the inflammatory potential of the mRNA, leading to a better safety profile and reduced cell toxicity compared to unmodified mRNA.[1]
Data Presentation: Comparison of N1-Substituted Pseudouridine Derivatives
While specific quantitative data for this compound is limited in publicly available literature, data from a study by TriLink BioTechnologies on various other N1-substituted pseudouridines provides valuable insights into the expected performance. The following tables summarize their findings on transcription efficiency and protein expression in THP-1 cells.
| N1-Modification | Relative Transcription Efficiency (%) (WT FLuc Template) | Relative Transcription Efficiency (%) (U-depleted FLuc Template) |
| Wild-Type (U) | 100 | 100 |
| Pseudouridine (Ψ) | ~110 | ~125 |
| N1-methyl-Ψ | ~90 | ~120 |
| N1-ethyl-Ψ | ~75 | ~110 |
| N1-propyl-Ψ | ~60 | ~100 |
| N1-isopropyl-Ψ | ~25 | ~60 |
Data adapted from TriLink BioTechnologies, 2017.[1]
| N1-Modification | Relative Luciferase Activity in THP-1 cells (RLU/µg protein) |
| Wild-Type (U) | ~1 x 10^5 |
| Pseudouridine (Ψ) | ~5 x 10^6 |
| N1-methyl-Ψ | ~2 x 10^7 |
| N1-ethyl-Ψ | ~1.5 x 10^7 |
| N1-propyl-Ψ | ~1 x 10^7 |
| N1-isopropyl-Ψ | ~8 x 10^6 |
Data adapted from TriLink BioTechnologies, 2017.[1]
These data suggest that while the size of the N1-substituent can influence transcription efficiency, N1-modifications generally lead to a significant increase in protein expression in a cellular context, likely due to the evasion of the innate immune response.
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified mRNA via In Vitro Transcription (IVT)
This protocol describes the synthesis of this compound-modified mRNA using a T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized plasmid DNA template with a T7 promoter, the gene of interest, and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP (ultrapure, RNase-free)
-
This compound-5'-Triphosphate (N1-allyl-ΨTP)
-
Cap analog (e.g., CleanCap™)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
Nuclease-free water
-
Purification system (e.g., silica-based columns or magnetic beads)
Procedure:
-
Template Preparation: The DNA template should be linearized downstream of the poly(A) tail and purified. The quality and concentration of the linearized DNA are critical for a successful IVT reaction.
-
IVT Reaction Assembly: In an RNase-free tube on ice, assemble the following components in the order listed. The volumes should be adjusted based on the desired final reaction volume and the concentrations of the stock solutions.
| Component | Final Concentration |
| Nuclease-free water | to final volume |
| Transcription Buffer | 1x |
| ATP, GTP, CTP | 7.5 mM each |
| N1-allyl-ΨTP | 7.5 mM |
| Cap Analog | As per manufacturer's recommendation |
| Linearized DNA Template | 50-100 µg/mL |
| RNase Inhibitor | 40 units |
| T7 RNA Polymerase | As per manufacturer's recommendation |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: After incubation, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
mRNA Purification: Purify the transcribed mRNA using a method of choice to remove unincorporated NTPs, proteins, and DNA fragments. Options include:
-
Silica-based spin columns.
-
Magnetic bead-based purification.
-
Lithium chloride precipitation.
-
-
Quality Control: Assess the quality, concentration, and integrity of the purified mRNA using:
-
UV-Vis spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).
-
Agarose gel electrophoresis or a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer) to verify the size and integrity of the mRNA transcript.
-
Protocol 2: Lipid Nanoparticle (LNP) Formulation of Modified mRNA
This protocol provides a general method for encapsulating the purified this compound-modified mRNA into lipid nanoparticles for in vivo delivery. Microfluidic mixing is a common and scalable method for LNP formulation.
Materials:
-
Purified this compound-modified mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Lipid mixture in ethanol (B145695), typically containing:
-
An ionizable cationic lipid.
-
A helper lipid (e.g., DSPC).
-
Cholesterol.
-
A PEG-lipid.
-
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification.
Procedure:
-
Preparation of Solutions:
-
Dissolve the purified mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Dissolve the lipid mixture in 100% ethanol at the desired molar ratios.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the mRNA solution and the lipid/ethanol solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension needs to be purified to remove ethanol and unencapsulated mRNA.
-
Use dialysis against a neutral buffer (e.g., PBS, pH 7.4) or a TFF system for larger scale preparations.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs, often using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
mRNA Integrity: Verify that the mRNA remains intact after encapsulation.
-
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, modification for the development of next-generation mRNA vaccines and therapeutics. Based on the extensive research on other N1-substituted pseudouridines, it is anticipated that the incorporation of this compound will similarly lead to reduced immunogenicity and enhanced protein expression. The protocols provided here offer a robust starting point for researchers to synthesize and evaluate this compound-modified mRNA. Further studies are warranted to fully characterize the specific attributes of the allyl- modification in terms of transcription fidelity, translational efficiency, and its interaction with the host immune system. This will be crucial in determining its potential advantages over existing modifications and its place in the future landscape of mRNA-based medicines.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. areterna.com [areterna.com]
- 4. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 11. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Methylpseudouridine-Modified CRISPR/Cas9 mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized gene editing, offering unprecedented precision in modifying cellular genomes. A highly effective method for delivering the CRISPR/Cas9 machinery into cells is through messenger RNA (mRNA) encoding the Cas9 nuclease and a co-delivered single-guide RNA (sgRNA). However, in vitro transcribed (IVT) mRNA can elicit an innate immune response, leading to translational arrest and reduced efficacy.[1][2] Chemical modification of mRNA nucleotides is a key strategy to circumvent these issues.[1][2][3]
This document provides detailed application notes and protocols for utilizing N1-methylpseudouridine (N1mΨ)-modified mRNA for CRISPR/Cas9 delivery. N1mΨ is a modified nucleoside that, when incorporated into IVT mRNA, significantly enhances protein expression by reducing innate immune activation and increasing translational efficiency.[2][4][5][6][7] These properties make N1mΨ-modified mRNA a superior vehicle for delivering Cas9 for therapeutic and research applications.[6][8][9]
Advantages of N1-Methylpseudouridine (N1mΨ) Modification
Incorporating N1mΨ in place of uridine (B1682114) in Cas9-encoding mRNA offers several key advantages:
-
Reduced Immunogenicity: N1mΨ-modified mRNA evades recognition by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I, which typically recognize unmodified single-stranded RNA.[1][4][10] This reduction in immune sensing prevents the activation of downstream inflammatory pathways and the production of type I interferons, which can lead to translational shutdown.[1][2]
-
Enhanced Translation Efficiency: By mitigating the innate immune response, N1mΨ modification prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key event that inhibits global protein synthesis.[1][2] Furthermore, N1mΨ has been shown to increase ribosome density on the mRNA transcript, further boosting protein production.[2][4] Studies have shown that N1mΨ modification can increase protein production by more than an order of magnitude compared to pseudouridine-modified mRNA.[5]
-
Increased mRNA Stability: While the primary benefit of N1mΨ is in translation enhancement, some studies suggest that nucleoside modifications, in general, can contribute to increased mRNA stability by conferring resistance to ribonucleases.[3][11]
-
High-Fidelity Translation: Importantly, studies have indicated that the incorporation of N1mΨ into mRNA does not significantly impact the fidelity of translation, ensuring the production of functional Cas9 protein without an increase in miscoded peptides.[5][12]
Data Summary: Performance of N1mΨ-Modified mRNA
The following table summarizes quantitative data from various studies, highlighting the benefits of N1mΨ modification for mRNA applications.
| Parameter | Unmodified mRNA | Pseudouridine (Ψ)-Modified mRNA | N1-Methylpseudouridine (N1mΨ)-Modified mRNA | Reference |
| Protein Expression (in vitro) | Low | Moderate-High | Very High (often >10-fold higher than Ψ) | [1][5][7] |
| Innate Immune Activation (e.g., IFN-β induction) | High | Low | Very Low | [4][13] |
| Translational Fidelity | Baseline | Marginally increased error frequency | No significant change from baseline | [5] |
| Cell Viability/Toxicity | Can be cytotoxic due to immune response | Improved viability | High viability, low cytotoxicity | [1] |
Experimental Protocols
Protocol 1: In Vitro Transcription of N1mΨ-Modified Cas9 mRNA
This protocol describes the synthesis of N1mΨ-containing Cas9 mRNA using an in vitro transcription (IVT) reaction.
Materials:
-
Linearized plasmid DNA template encoding Cas9 with a T7 promoter
-
N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP)
-
ATP, GTP, CTP
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer
-
Capping reagent (e.g., CleanCap® Reagent AG) or enzymatic capping kit
-
Poly(A) tailing kit (optional, if not encoded in the template)
-
RNA purification kit or columns
Procedure:
-
Template Preparation: Linearize the plasmid DNA containing the Cas9 open reading frame downstream of a T7 promoter. The linearization site should be immediately downstream of the desired 3' end of the transcript. Purify the linearized DNA.
-
IVT Reaction Assembly: On ice, combine the following components in the order listed:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
ATP, GTP, CTP (at desired final concentration)
-
N1mΨTP (completely replacing UTP)
-
Capping reagent (if using co-transcriptional capping)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized mRNA using a suitable RNA purification kit or lithium chloride precipitation.
-
Post-Transcriptional Modifications (if necessary):
-
Capping: If a capping reagent was not included in the IVT reaction, perform enzymatic capping using a capping enzyme, GTP, and S-adenosylmethionine (SAM).
-
Polyadenylation: If the DNA template does not encode a poly(A) tail, add a poly(A) tail using a poly(A) polymerase and ATP.
-
-
Final Purification and Quality Control: Purify the modified mRNA again. Assess the quality and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.
Protocol 2: Formulation of N1mΨ-Cas9 mRNA with Lipid Nanoparticles (LNPs)
This protocol provides a general workflow for encapsulating N1mΨ-modified Cas9 mRNA into lipid nanoparticles for in vivo and in vitro delivery.[14][15][16][17]
Materials:
-
N1mΨ-modified Cas9 mRNA
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Neutral buffer (e.g., PBS, pH 7.4) for dialysis/buffer exchange
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: Dissolve the purified N1mΨ-Cas9 mRNA in the acidic buffer.
-
LNP Formulation: Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing leads to the self-assembly of LNPs encapsulating the mRNA.
-
Buffer Exchange: Remove the ethanol and exchange the acidic buffer with a neutral buffer (e.g., PBS) using dialysis or tangential flow filtration.
-
Characterization: Characterize the formulated LNPs for:
-
Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To determine surface charge.
-
mRNA Encapsulation Efficiency: Using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or -80°C for long-term storage.
Protocol 3: In Vitro Transfection and Analysis of Gene Editing Efficiency
This protocol describes the delivery of N1mΨ-Cas9 mRNA and sgRNA to cultured cells and subsequent analysis of gene editing.
Materials:
-
Target cells (e.g., HEK293T)
-
N1mΨ-Cas9 mRNA
-
Chemically synthesized sgRNA targeting the gene of interest
-
Transfection reagent (for naked mRNA delivery) or LNP-formulated mRNA
-
Cell culture medium
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or sequencing platform
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Transfection:
-
For LNP delivery: Dilute the LNP-mRNA formulation in serum-free medium and add to the cells.
-
For transfection reagent: Co-transfect the N1mΨ-Cas9 mRNA and sgRNA according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for translation of Cas9, complex formation with sgRNA, and gene editing.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site using PCR.
-
Analysis of Gene Editing Efficiency:
-
Mismatch Cleavage Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat with a mismatch-specific nuclease (e.g., T7 Endonuclease I) and analyze the cleavage products by gel electrophoresis. Quantify the percentage of insertions and deletions (indels).
-
Sanger or Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the frequency and spectrum of indels at the target site.
-
Visualizations
Signaling Pathway: Evasion of Innate Immune Sensing by N1mΨ-mRNA
Caption: N1mΨ modification allows mRNA to evade innate immune sensors, preventing translational repression.
Experimental Workflow: CRISPR/Cas9 Gene Editing using N1mΨ-mRNA
Caption: Workflow for gene editing using LNP-delivered N1mΨ-modified Cas9 mRNA.
Logical Relationship: Cellular Uptake and Endosomal Escape of LNP-mRNA
Caption: LNP-mediated delivery facilitates endosomal escape of mRNA into the cytoplasm for translation.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. News: Single-Dose Therapeutic Genome Editing Using Lipid Nanoparticles Shows Promise in Mouse Models of Rare Metabolic Disease - CRISPR Medicine [crisprmedicinenews.com]
- 10. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ozbiosciences.com [ozbiosciences.com]
- 15. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Delivery of N1-Allylpseudouridine-Containing mRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of chemical modifications, such as the substitution of uridine (B1682114) with N1-Allylpseudouridine. This modification enhances mRNA stability and translational capacity while reducing its inherent immunogenicity. However, the effective delivery of this modified mRNA to target cells remains a critical challenge. This document provides detailed application notes and protocols for various non-viral delivery methods for this compound-containing mRNA, including lipid nanoparticles (LNPs), polymer-based carriers, extracellular vesicles (EVs), cationic nanoemulsions, and dendrimers.
Comparative Overview of Delivery Methods
The choice of delivery vector is paramount and depends on the specific therapeutic application, target tissue, and desired expression kinetics. Below is a summary of key quantitative parameters for different delivery systems.
| Delivery Vector | Typical Size (nm) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency | In Vivo Protein Expression | Duration of Expression | Key Advantages | Key Disadvantages |
| Lipid Nanoparticles (LNPs) | 80 - 120 | >90% | High | High (primarily liver) | Transient (1-7 days) | Clinically advanced, high efficiency | Liver tropism, potential immunogenicity of lipids |
| Polymer-based Nanoparticles | 100 - 300 | 80 - 95% | Moderate to High | Moderate | Can be prolonged | Tunable properties, potential for targeted delivery | Potential cytotoxicity, lower efficiency than LNPs |
| Extracellular Vesicles (EVs) | 50 - 200 | Variable | High | Moderate | Potentially longer | Biocompatible, low immunogenicity, natural targeting | Production and loading challenges, lower yield |
| Cationic Nanoemulsions | 100 - 200 | High (surface adsorption) | High | Moderate to High | Up to several days | High biocompatibility, adjuvant properties | Potential for aggregation, in vivo stability concerns |
| Dendrimers | 10 - 50 | >90% | High | Moderate | Transient | Precise structure, high payload capacity | Potential cytotoxicity, immunogenicity |
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation and Delivery
LNPs are the most clinically advanced platform for mRNA delivery, characterized by high encapsulation efficiency and potent in vivo transfection, primarily in the liver.
Protocol: Formulation of this compound-mRNA-LNPs via Microfluidic Mixing
This protocol is adapted for the formulation of LNPs using a microfluidic device.
Materials:
-
This compound-containing mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Lipid stock solution in ethanol (B145695) containing:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Typical Molar Ratio: 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG)
-
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the aqueous mRNA solution and the lipid-ethanol solution.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the mRNA solution and the lipid solution into separate syringes.
-
Set the flow rates for the aqueous and organic phases. A typical flow rate ratio is 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and non-encapsulated mRNA. Change the PBS buffer at least twice during dialysis.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Experimental Workflow: LNP Formulation and Characterization
Caption: Workflow for LNP formulation and characterization.
Signaling Pathway: LNP Uptake and Endosomal Escape
LNPs are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and release of the mRNA into the cytoplasm.
Caption: LNP cellular uptake and mRNA translation pathway.
Polymer-based Nanoparticle Formulation and Delivery
Polymeric nanoparticles, or polyplexes, are formed by the electrostatic interaction between cationic polymers and the negatively charged mRNA backbone. Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have shown promise for mRNA delivery.
Protocol: Formulation of PBAE/N1-Allylpseudouridine-mRNA Polyplexes [1]
Materials:
-
Poly(β-amino ester) (PBAE) polymer
-
This compound-containing mRNA
-
Sodium acetate (B1210297) buffer (25 mM, pH 5.2)
-
Nuclease-free water
Procedure:
-
Dissolve the PBAE polymer in the sodium acetate buffer to a desired concentration (e.g., 10 mg/mL).
-
Dilute the this compound-containing mRNA in the same sodium acetate buffer.
-
Add the polymer solution to the mRNA solution at a specific N/P ratio (the molar ratio of amine groups in the polymer to phosphate (B84403) groups in the mRNA). A typical starting N/P ratio is 10:1.
-
Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for polyplex formation.
-
The resulting polyplex solution can be used directly for in vitro transfection or further processed for in vivo administration.
-
Characterize the polyplexes for size, PDI, and zeta potential.
Experimental Workflow: Polyplex Formulation
Caption: Workflow for PBAE/mRNA polyplex formulation.
Extracellular Vesicle (EV) Loading and Delivery
EVs are natural nanoparticles that can be engineered to carry therapeutic mRNA, offering advantages of biocompatibility and low immunogenicity.
Protocol: Exogenous Loading of mRNA into EVs via Electroporation
Materials:
-
Isolated and purified extracellular vesicles
-
This compound-containing mRNA
-
Electroporation buffer (e.g., Opti-MEM)
-
Electroporator and cuvettes
Procedure:
-
Resuspend the purified EVs in cold electroporation buffer.
-
Add the this compound-containing mRNA to the EV suspension.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse using the electroporator. The optimal voltage and pulse duration will need to be determined empirically for the specific EV type and electroporator.
-
After electroporation, incubate the cuvette on ice for 30 minutes to allow the EV membrane to recover.
-
Wash the EVs to remove non-encapsulated mRNA, typically by ultracentrifugation or size exclusion chromatography.
-
Resuspend the mRNA-loaded EVs in a suitable buffer (e.g., PBS).
-
Quantify the amount of loaded mRNA.
Logical Relationship: EV Loading Strategies
Caption: Overview of endogenous and exogenous EV loading methods.
Cationic Nanoemulsion Formulation and Delivery
Cationic nanoemulsions are oil-in-water emulsions stabilized by cationic lipids, which bind mRNA to their surface for delivery.
Protocol: Preparation of a DOTAP-based Cationic Nanoemulsion for mRNA Delivery [2][3]
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Surfactants (e.g., Span 85, Tween 80)
-
Citrate buffer (10 mM, pH 6.5)
-
This compound-containing mRNA
Procedure:
-
Prepare the oil phase by dissolving DOTAP and Span 85 in squalene oil.
-
Prepare the aqueous phase by dissolving Tween 80 in the citrate buffer.
-
Heat both phases to 60°C.
-
Add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.
-
Further reduce the droplet size by sonication or high-pressure homogenization to form a stable nanoemulsion.
-
Cool the nanoemulsion to room temperature.
-
Add the this compound-containing mRNA to the cationic nanoemulsion and mix gently. The mRNA will adsorb to the surface of the oil droplets.
-
Incubate for 15-30 minutes at room temperature to allow for stable complex formation.
-
Characterize the formulation for droplet size, PDI, and zeta potential before and after mRNA addition.
Dendrimer-based Nanoparticle Formulation and Delivery
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure that can be used to encapsulate mRNA.
Protocol: Formulation of PAMAM Dendrimer/mRNA Nanoparticles
Materials:
-
Poly(amidoamine) (PAMAM) dendrimer (e.g., G5)
-
This compound-containing mRNA
-
Nuclease-free buffer (e.g., sodium acetate, pH 5.5)
Procedure:
-
Dissolve the PAMAM dendrimer in the buffer to a desired concentration.
-
Dilute the this compound-containing mRNA in the same buffer.
-
Add the dendrimer solution to the mRNA solution at a specific charge ratio (+/-). The optimal ratio needs to be determined empirically.
-
Mix gently and incubate at room temperature for 30 minutes to allow for the formation of dendriplexes.
-
Characterize the dendriplexes for size, PDI, and zeta potential.
Signaling Pathway: Dendrimer-mediated Endocytosis
Cationic dendrimers are thought to enter cells primarily through clathrin-mediated endocytosis. The "proton sponge" effect of the dendrimer's amine groups is believed to facilitate endosomal escape.[4]
Caption: Cellular uptake and endosomal escape of dendrimer-mRNA complexes.
Conclusion
The delivery of this compound-containing mRNA is a rapidly evolving field with multiple promising non-viral vector options. The choice of delivery system should be carefully considered based on the specific therapeutic goals. The protocols and data presented here provide a foundation for researchers to develop and optimize delivery strategies for their specific applications. Further research is needed to directly compare these delivery platforms in head-to-head studies to fully elucidate their relative advantages and disadvantages for delivering modified mRNA.
References
Application Notes and Protocols for N1-Allylpseudouridine Modified Transcripts
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific peer-reviewed data and established protocols for N1-Allylpseudouridine (N1-allyl-Ψ) modified transcripts are not widely available in the public domain. The following application notes and protocols are based on the extensive research and established use of other N1-substituted pseudouridine (B1679824) analogs, most notably N1-methylpseudouridine (m1Ψ), which is a cornerstone of modern mRNA therapeutics.[1][2][3][4][5] The principles, experimental workflows, and expected outcomes detailed below are intended to serve as a robust guide for the investigation and application of N1-allyl-Ψ modified transcripts. Researchers should regard these as a starting point for optimization.
Introduction to N1-Substituted Pseudouridine Modifications
The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy to enhance its therapeutic potential.[3] Unmodified synthetic mRNA can activate the innate immune system, leading to inflammatory responses and reduced protein expression.[3] Pseudouridine (Ψ) and its derivatives, particularly N1-substituted analogs like N1-methylpseudouridine (m1Ψ), have been shown to significantly improve the safety and efficacy of mRNA by:
-
Reducing Innate Immunogenicity: By altering the structure of the mRNA, these modifications help evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[6][7][8] This leads to a dampened pro-inflammatory cytokine response.[6][8]
-
Enhancing Translational Efficiency: N1-substituted pseudouridines can increase protein production from the mRNA template.[6][8] This is attributed to a reduction in PKR-mediated translational repression and potentially to an increase in ribosome loading and density on the mRNA.[8]
-
Improving mRNA Stability: While the primary mechanism is immune evasion, some studies suggest that these modifications can also contribute to the overall stability of the mRNA molecule.[9]
This compound, as a member of the N1-substituted pseudouridine family, is hypothesized to share these beneficial properties. The allyl group, being larger and more chemically distinct than a methyl group, may offer unique advantages or differences in terms of immune evasion, translational dynamics, and metabolic stability that warrant investigation.
Potential Downstream Applications
Based on the established applications of m1Ψ-modified mRNA, N1-allyl-Ψ transcripts are anticipated to be valuable in the following areas:
-
Vaccine Development: For both infectious diseases and cancer immunotherapy, where high-level antigen expression with minimal inflammatory side effects is desired.[2] The COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna successfully utilize m1Ψ-modified mRNA.[2][5]
-
Protein Replacement Therapies: For genetic disorders where a specific protein is missing or non-functional. The transient nature of mRNA allows for controlled protein expression without the risks associated with genomic integration.
-
Genome Editing (e.g., CRISPR/Cas9): For the delivery of mRNA encoding Cas9 nuclease and guide RNAs. Reducing the immunogenicity of these components is crucial for safe and efficient gene editing.
-
Cell Engineering and Reprogramming: For transiently expressing transcription factors and other proteins to direct cell fate.
Quantitative Data Summary (Based on N1-Substituted Pseudouridine Analogs)
The following tables summarize representative quantitative data from studies on N1-substituted pseudouridine-modified mRNAs, primarily focusing on m1Ψ as the best-characterized analog. This data provides a benchmark for what might be expected from N1-allyl-Ψ.
Table 1: Comparison of Translational Efficiency of Modified mRNAs
| Modification | Cell Type | Reporter Protein | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Reference |
| Pseudouridine (Ψ) | 293 Cells | Renilla Luciferase | ~10-fold | [10] |
| N1-methyl-Ψ | HEK293T Cells | Luciferase | >10-fold | [8] |
| N1-substituted-Ψ (various) | THP-1 Cells | Firefly Luciferase | Activities of several N1-substituted Ψ-mRNAs were higher than Ψ-mRNA and close to m1Ψ-mRNA. | [6] |
Table 2: Immunogenicity Profile of Modified mRNAs
| Modification | Cell Type / Model | Key Cytokine Measured | Outcome | Reference |
| Pseudouridine (Ψ) | Human Dendritic Cells | IFN-α, TNF-α | Significantly reduced cytokine secretion compared to unmodified mRNA. | [9] |
| N1-methyl-Ψ | THP-1 Cells | (Toxicity Assay) | Decreased cell toxicity compared to unmodified and Ψ-mRNA. | [6] |
| N1-methyl-Ψ | In vivo (mice) | Pro-inflammatory cytokines | Elicited a lower immune response than Ψ. | [11] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound Modified mRNA
This protocol is adapted from standard procedures for generating m1Ψ-modified mRNA and should be optimized for N1-allyl-Ψ-5'-triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (custom synthesis may be required)
-
ATP, GTP, CTP (high purity, RNase-free)
-
T7 RNA Polymerase
-
Transcription Buffer (typically includes Tris-HCl, MgCl2, DTT, spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Cap analog (e.g., CleanCap® or ARCA)
-
Purification system (e.g., silica (B1680970) columns or magnetic beads)
Procedure:
-
Template Preparation: The DNA template should be high-quality, linearized plasmid DNA or a PCR product, purified to remove any contaminants. The template must contain a T7 promoter upstream of the sequence to be transcribed.
-
Transcription Reaction Setup:
-
Thaw all reagents on ice. Keep enzymes in a cold block.
-
Assemble the reaction at room temperature in the following order to prevent precipitation of DNA by spermidine:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
DTT (or included in buffer)
-
Cap Analog
-
ATP, GTP, CTP
-
This compound-5'-triphosphate (to fully replace UTP)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to more double-stranded RNA (dsRNA) byproducts.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the mRNA from the transcription reaction to remove enzymes, unincorporated nucleotides, and DNA fragments. Common methods include:
-
Silica-based spin columns: Efficient for smaller scales.
-
Magnetic beads: Convenient and scalable.
-
Lithium Chloride (LiCl) precipitation: A classical method that can be effective but may be less efficient at removing all contaminants.
-
Protocol 2: Purification of this compound Modified mRNA
High-purity mRNA is essential for downstream applications to minimize immune responses triggered by contaminants like dsRNA.
Using Silica Spin Columns (e.g., RNeasy kits):
-
Adjust the volume of the IVT reaction with RNase-free water as required by the kit manufacturer.
-
Add binding buffer (often containing ethanol) to the sample and mix.
-
Apply the sample to the spin column and centrifuge. Discard the flow-through.
-
Wash the column with the provided wash buffers according to the manufacturer's protocol. An on-column DNase digestion step can be included if not performed previously.
-
Perform a final "dry" spin to remove any residual ethanol.
-
Elute the purified mRNA in a small volume of nuclease-free water or a suitable buffer.
Visualizations
Diagram 1: Innate Immune Sensing of mRNA and Evasion by N1-Substituted Pseudouridine
Caption: Evasion of innate immune sensing by N1-allyl-Ψ modified mRNA.
Diagram 2: Experimental Workflow for Production and Application of Modified mRNA
Caption: Workflow for N1-allyl-Ψ modified mRNA production and use.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. areterna.com [areterna.com]
- 4. [PDF] Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development | Semantic Scholar [semanticscholar.org]
- 5. preprints.org [preprints.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low incorporation efficiency of N1-Allylpseudouridine in IVT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of N1-Allylpseudouridine triphosphate during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: Why is my IVT reaction yielding low amounts of RNA when using this compound triphosphate?
Low RNA yield is a common issue when incorporating modified nucleotides like this compound. Several factors can contribute to this, including suboptimal reaction conditions, enzyme inhibition, and issues with the DNA template. It is crucial to optimize key parameters of the IVT reaction.
Q2: Is this compound triphosphate compatible with T7 RNA Polymerase?
Generally, T7 RNA Polymerase can accommodate various modified nucleotides. Studies on the closely related N1-methylpseudouridine (m1Ψ) show that it is incorporated with high fidelity, suggesting that modifications at the N1 position of pseudouridine (B1679824) are well-tolerated by the enzyme.[1][2][3] However, the specific chemical nature of the allyl group might slightly alter the kinetics of incorporation compared to a methyl group, necessitating optimization of the reaction conditions.
Q3: Can I completely replace UTP with this compound triphosphate in my IVT reaction?
Yes, it is common practice to completely substitute a standard nucleotide with its modified counterpart in IVT for therapeutic mRNA synthesis.[4] This ensures that the desired modification is present throughout the transcript.
Q4: What are the benefits of using N1-modified pseudouridine analogs like this compound in my mRNA?
N1-methylpseudouridine, a close analog, has been shown to enhance protein expression and reduce the immunogenicity of mRNA compared to pseudouridine.[5] These benefits are attributed to reduced activation of innate immune sensors and potentially improved translational efficiency.[6]
Troubleshooting Guide
Issue: Low RNA Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Magnesium (Mg²⁺) Concentration | The Mg²⁺ concentration is critical for RNA polymerase activity and can significantly impact yield and product integrity.[5][7] The optimal concentration can vary depending on the specific template and nucleotide composition. Perform a titration of Mg²⁺ concentration (e.g., in a range of 20-60 mM) to find the optimal level for your specific reaction. |
| Incorrect Nucleotide Triphosphate (NTP) Concentrations | An imbalance in NTP concentrations can lead to premature termination and lower yields. Ensure all NTPs (ATP, GTP, CTP, and this compound triphosphate) are at an optimal and balanced concentration. Some studies suggest that using NTP concentrations proportional to their representation in the DNA template can improve transcription fidelity.[1] |
| T7 RNA Polymerase Issues | The concentration and quality of T7 RNA Polymerase are crucial.[7] Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles.[8] Consider titrating the enzyme concentration to find the optimal amount for your reaction. |
| Poor DNA Template Quality or Concentration | Contaminants in the DNA template can inhibit T7 RNA Polymerase.[9] Ensure your linearized DNA template is of high purity. The concentration of the template also affects the yield; try titrating the amount of DNA template used in the reaction.[10] |
| Suboptimal Reaction Conditions (Time, Temperature) | The standard IVT reaction is typically run at 37°C for 2-4 hours. If yields are low, you can try extending the incubation time.[10] However, prolonged incubation can sometimes lead to an increase in byproducts. |
Data Summary: Factors Influencing IVT with Modified Nucleotides
| Parameter | Observation | Recommendations |
| Mg²⁺ Concentration | Has a significant impact on RNA yield and integrity.[5][7] | Titrate Mg²⁺ concentration to find the optimum for your specific template and modified nucleotide. |
| NTP Concentration | The interaction between Mg²⁺ and NTPs is crucial.[7] | Maintain a balanced concentration of all NTPs. Consider adjusting concentrations to match template composition.[1] |
| T7 RNA Polymerase | Lowering the enzyme concentration can hinder the IVT process.[7] | Use a high-quality enzyme at an optimized concentration. Avoid repeated freeze-thaw cycles.[8] |
| DNA Template | Contaminants can inhibit the polymerase.[9] Yield can be template-dependent.[10] | Use a highly purified linearized DNA template. Titrate the template concentration for optimal yield. |
| Additives (e.g., DTT) | Adding DTT (final concentration of 5mM) may improve RNA yield.[9] | Consider including DTT in the reaction, especially if template quality is a concern. |
Experimental Protocols
General Protocol for In Vitro Transcription with this compound
This protocol is a starting point and should be optimized for your specific application.
-
Template Preparation:
-
Linearize the plasmid DNA template with a suitable restriction enzyme.
-
Purify the linearized DNA template using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water and determine the concentration.
-
-
IVT Reaction Setup:
-
Assemble the following components at room temperature in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
ATP, GTP, CTP solution (e.g., 100 mM each)
-
This compound triphosphate solution (e.g., 100 mM)
-
Linearized DNA template (e.g., 1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
The final volume is typically 20 µL or 50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the synthesized RNA using a column-based RNA purification kit, LiCl precipitation, or another suitable method.
-
Elute the RNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running a sample on a denaturing agarose (B213101) gel or using a bioanalyzer.
-
Visualizations
Caption: Troubleshooting workflow for low IVT yield with this compound.
Caption: General workflow for in vitro transcription of this compound modified RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating dsRNA Formation in mRNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the reduction of double-stranded RNA (dsRNA) formation during in vitro transcription (IVT), with a focus on the use of modified nucleosides like N1-Allylpseudouridine.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in mRNA synthesis?
Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used for manufacturing mRNA.[1][2] It is considered an impurity that can trigger the innate immune system by activating pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[3][4][5] This immune activation can lead to the production of pro-inflammatory cytokines, suppression of protein translation, and even cell death, thereby compromising the safety and efficacy of mRNA-based therapeutics and vaccines.[3][4]
Q2: How does dsRNA form during in vitro transcription (IVT)?
Several mechanisms contribute to dsRNA formation during IVT, primarily driven by the RNA-dependent RNA polymerase activity of T7 RNA polymerase. Key mechanisms include:
-
Self-priming and extension: The 3' end of a newly synthesized mRNA transcript can fold back and hybridize with an internal sequence, acting as a primer for the polymerase to synthesize a complementary strand, forming a hairpin structure with a dsRNA stem.
-
Antisense transcription: The polymerase can use the RNA transcript itself as a template to synthesize a complementary antisense strand.
-
Abortive transcript priming: Short, abortive RNA transcripts can act as primers on other mRNA molecules, initiating the synthesis of a complementary strand.
-
Promoter-independent transcription: The RNA polymerase can initiate transcription from non-promoter regions of the DNA template, leading to the generation of antisense transcripts.
Q3: How can N1-substituted pseudouridines, like this compound, help reduce dsRNA-related issues?
While specific data on this compound is not as extensively published as for N1-methylpseudouridine (m1Ψ), the underlying principle is similar for N1-substituted pseudouridines. These modifications are incorporated into the mRNA transcript in place of uridine (B1682114) during IVT.
The primary benefit of using nucleoside modifications like m1Ψ is the reduction of the innate immune response triggered by the synthetic mRNA.[3][6] Modified nucleosides can alter the secondary structure of the RNA and reduce its ability to bind to and activate dsRNA sensors like TLRs, PKR, and RIG-I.[3][7] By mitigating this immune activation, N1-substituted pseudouridines help to:
-
Decrease inflammatory cytokine production. [6]
-
Enhance protein translation by preventing the shutdown of protein synthesis pathways that are typically activated by dsRNA.[8][9][10]
-
Improve the overall safety and efficacy of the mRNA therapeutic.
While m1Ψ is the most studied modification for these purposes, other N1-substituted pseudouridines are being explored for similar benefits.[8]
Troubleshooting Guide
Issue: High levels of dsRNA detected in my IVT reaction despite using modified nucleotides.
High dsRNA levels can persist even with the use of modified nucleosides. Here are several factors to investigate and optimize:
1. IVT Reaction Conditions:
-
Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity. Suboptimal levels can contribute to dsRNA formation. It is recommended to perform a titration to find the optimal Mg²⁺ concentration for your specific template and scale.
-
Temperature: Increasing the IVT reaction temperature (e.g., using a thermostable T7 RNA polymerase) can help reduce the formation of secondary structures in the RNA transcript that may lead to self-priming and dsRNA synthesis.
-
NTP Concentration: Limiting the steady-state concentration of UTP (or the modified UTP analogue) during the reaction has been shown to reduce dsRNA formation without significantly impacting mRNA yield.[11]
2. DNA Template Quality:
-
Template Integrity: Ensure your linearized DNA template is of high purity and integrity. Nicked or supercoiled plasmid DNA can lead to aberrant transcription products and increase the likelihood of dsRNA formation.
-
Sequence Design: Repetitive sequences or regions with high GC content can promote the formation of stable secondary structures, leading to polymerase stalling and dsRNA generation. Optimize your sequence design to minimize these features where possible.
3. Alternative dsRNA Reduction Strategies:
-
Chaotropic Agents: The addition of mild chaotropic agents like urea (B33335) or formamide (B127407) to the IVT reaction can disrupt the weak, non-specific base-pairing that leads to dsRNA formation, while still allowing the polymerase to function.[1][2]
-
Engineered T7 RNA Polymerases: Novel mutant T7 RNA polymerases have been developed with reduced RNA-dependent RNA polymerase activity, leading to significantly lower dsRNA byproduct formation.
Issue: Low protein expression from my mRNA, even with this compound incorporation.
Low translational output can be due to residual dsRNA or other factors affecting mRNA quality.
1. Quantify dsRNA Levels:
-
Even low, difficult-to-detect levels of dsRNA can suppress translation. Use a sensitive detection method like a J2 antibody-based ELISA or dot blot to accurately quantify dsRNA content.
2. Assess mRNA Integrity and Capping:
-
Integrity: Run your mRNA on a denaturing agarose (B213101) gel or use a Bioanalyzer to ensure it is full-length and not degraded.
-
Capping Efficiency: Inefficient 5' capping will significantly reduce translation initiation. Use a co-transcriptional capping method like CleanCap® or perform enzymatic capping post-IVT and verify the capping efficiency.[12][13]
3. Purification Method:
-
Post-IVT Purification: Standard purification methods may not be sufficient to remove all dsRNA. Consider using chromatography-based methods, such as cellulose-based affinity purification, which can effectively separate dsRNA from ssRNA.
Data Presentation
Table 1: Comparison of Common dsRNA Detection Methods
| Method | Principle | Sensitivity | Throughput | Quantitative? | Notes |
| ELISA | J2 anti-dsRNA antibody captures dsRNA, detected with a secondary antibody. | High (pg/μL range) | High | Yes | Highly specific and reliable for quantification.[9] |
| Dot Blot | mRNA is blotted onto a membrane and probed with J2 antibody. | Moderate to High | High | Semi-quantitative | Good for screening multiple samples.[11] |
| RP-HPLC | Separates dsRNA from ssRNA based on hydrophobicity after enzymatic digestion of ssRNA. | High (μg/mL range) | Low to Medium | Yes | Provides accurate quantification but requires specialized equipment. |
| Agarose Gel Electrophoresis | Separates dsRNA from ssRNA based on size and conformation. | Low | High | No | Useful for qualitative assessment of high levels of dsRNA. |
Experimental Protocols
Protocol 1: dsRNA Quantification by Dot Blot Assay
This protocol provides a method to semi-quantify dsRNA levels in an mRNA sample using the J2 anti-dsRNA monoclonal antibody.
Materials:
-
mRNA samples
-
dsRNA standard of known concentration (e.g., Poly(I:C))
-
Nylon or nitrocellulose membrane
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
J2 anti-dsRNA antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare a dilution series of your dsRNA standard (e.g., from 1000 pg to 10 pg). Dilute your mRNA samples to an appropriate concentration (e.g., 1 µg/µL).
-
Membrane Spotting: Carefully spot 1-2 µL of each standard dilution and each mRNA sample onto the membrane. Allow the spots to air dry completely.
-
Crosslinking (Optional but Recommended): UV-crosslink the RNA to the membrane according to the manufacturer's instructions.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the J2 antibody in blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol and capture the signal using an imaging system.
-
Analysis: Compare the signal intensity of your mRNA samples to the dsRNA standard curve to estimate the amount of dsRNA.
Visualizations
Below are diagrams illustrating key workflows and pathways related to dsRNA formation and its effects.
Caption: Workflow for mRNA synthesis, highlighting the formation and removal of dsRNA byproducts.
Caption: dsRNA signaling pathway and the inhibitory role of N1-substituted pseudouridines.
References
- 1. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CleanCap® M6 Cas9 mRNA (N1MePsU) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Large-Scale Synthesis of N1-Allylpseudouridine
Welcome to the technical support center for the large-scale synthesis of N1-Allylpseudouridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting and optimizing your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges in scaling up the synthesis of this compound include:
-
Selective N1-Alkylation: Achieving selective allylation at the N1 position of the pseudouridine (B1679824) ring without significant side reactions at other positions (e.g., N3 or hydroxyl groups of the ribose).
-
Protecting Group Strategy: Developing a robust protecting group strategy for the hydroxyl groups of the ribose moiety that is efficient, scalable, and allows for clean deprotection.
-
Purification: The purification of the final product and intermediates on a large scale can be complex due to the polar nature of nucleosides and the potential for closely related impurities.
-
Cost-Effectiveness: The cost of starting materials, reagents, and purification processes can be a significant hurdle for large-scale production.
-
Reaction Conditions Optimization: Fine-tuning reaction conditions such as solvent, base, temperature, and reaction time to maximize yield and minimize byproduct formation is critical for scalability.
Q2: Why is selective N1-alkylation of pseudouridine difficult?
A2: Pseudouridine has multiple nucleophilic sites, including the N1 and N3 positions of the uracil (B121893) ring and the hydroxyl groups of the ribose sugar. The N1 and N3 protons have similar acidities, making it challenging to deprotonate and subsequently alkylate the N1 position with high selectivity. This often leads to a mixture of N1- and N3-alkylated products, as well as potential O-alkylation on the ribose if not properly protected.
Q3: What are common byproducts in the synthesis of this compound?
A3: Common byproducts can include:
-
N3-Allylpseudouridine: Isomeric byproduct from alkylation at the N3 position.
-
N1,N3-Diallylpseudouridine: Product of dialkylation.
-
O-Allylated pseudouridine: Byproducts resulting from the allylation of the ribose hydroxyl groups.
-
Unreacted Pseudouridine: Incomplete reaction leading to the presence of starting material.
-
Degradation Products: Decomposition of starting material or product under harsh reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction conditions (temperature, time). 4. Inefficient purification process. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the base and solvent system to favor N1-alkylation. Consider using a bulkier base or a solvent system that promotes N1 selectivity. 3. Perform a temperature and time course study to find the optimal conditions. 4. Evaluate different chromatography conditions (e.g., column packing, solvent gradient) for better separation. |
| Poor N1 vs. N3 Selectivity | 1. The base used is not selective enough. 2. The solvent system does not favor N1-alkylation. 3. Steric hindrance at the N1 position is insufficient to direct the reaction. | 1. Experiment with different bases of varying strength and steric bulk (e.g., K₂CO₃, Cs₂CO₃, DBU). 2. Screen various solvents (e.g., DMF, DMSO, Acetonitrile) to assess their impact on selectivity. 3. Consider a protecting group strategy that temporarily blocks the N3 position, although this adds extra steps. |
| Presence of O-Allylated Byproducts | 1. Incomplete protection of ribose hydroxyl groups. 2. Deprotection of silyl (B83357) ethers during the alkylation step. | 1. Ensure complete protection of the 2', 3', and 5'-hydroxyl groups before N-alkylation. Confirm protection using NMR or Mass Spectrometry. 2. Use a milder base or lower reaction temperature to prevent the cleavage of protecting groups. |
| Difficult Purification | 1. Similar polarity of N1 and N3 isomers. 2. Presence of multiple byproducts with close retention times. 3. Tailing of the product on the silica (B1680970) gel column. | 1. Utilize a high-resolution chromatography technique, such as preparative HPLC. 2. Optimize the mobile phase for column chromatography; a gradient elution might be necessary. 3. Add a small amount of a modifier like triethylamine (B128534) to the eluent to reduce tailing of amine-containing compounds. |
| Inconsistent Results at Larger Scale | 1. Poor heat and mass transfer in larger reaction vessels. 2. Inefficient mixing. 3. Difficulty in maintaining a consistent temperature. | 1. Use a reactor with efficient stirring and temperature control. 2. Consider a more dilute reaction mixture to improve homogeneity. 3. For exothermic reactions, ensure adequate cooling capacity is available. |
Data Summary
Table 1: Hypothetical Comparison of Reaction Conditions for N1-Allylation of Protected Pseudouridine
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | N1:N3 Selectivity | Yield of N1-Allyl Product (%) |
| 1 | K₂CO₃ | DMF | 60 | 12 | 2:1 | 45 |
| 2 | Cs₂CO₃ | DMF | 60 | 8 | 4:1 | 65 |
| 3 | DBU | Acetonitrile | 50 | 6 | 3:1 | 55 |
| 4 | NaH | THF | 25 | 4 | 1:1 | 30 |
Note: This data is illustrative and intended to guide optimization efforts. Actual results may vary based on specific protecting groups and other experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for N1-Allylation of Protected Pseudouridine
This protocol is a representative method and may require optimization.
1. Protection of Pseudouridine:
-
Protect the 2', 3', and 5'-hydroxyl groups of pseudouridine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or acetyl (Ac) groups. This is a critical step to prevent O-alkylation. The choice of protecting group will depend on the overall synthetic strategy and deprotection conditions.
2. N1-Allylation:
-
To a solution of the fully protected pseudouridine in a dry aprotic solvent (e.g., DMF, Acetonitrile), add a suitable base (e.g., cesium carbonate, potassium carbonate).
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3. Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired N1-allyl isomer from the N3-allyl isomer and other impurities.
4. Deprotection:
-
Remove the protecting groups from the ribose hydroxyls using appropriate conditions (e.g., TBAF for TBDMS groups, or ammonia/methanol for acetyl groups) to yield this compound.
-
Purify the final product by recrystallization or a final chromatographic step if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield or purity issues.
Technical Support Center: Modified mRNA In Vitro Transcription
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified mRNA in vitro transcription (IVT). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for a successful modified mRNA IVT reaction?
A successful IVT reaction is highly dependent on the quality of the starting materials. Key components include a high-quality, linearized DNA template with a strong promoter sequence (e.g., T7, SP6, or T3), high-purity nucleotides (including modified nucleotides), and an active RNA polymerase.[][2][3] All reagents, buffers, and consumables must be RNase-free to prevent RNA degradation.[][4]
Q2: How do modified nucleotides affect the in vitro transcription reaction?
Modified nucleotides, such as pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methylcytidine (B43896) (m5C), are incorporated into mRNA to reduce immunogenicity and enhance stability.[5][6] While RNA polymerases can generally incorporate these modifications efficiently, their presence can sometimes impact transcription efficiency.[][7] It's crucial to use modified nucleotides of high purity and potentially optimize their concentration in the reaction.[] Some modifications may also influence the secondary structure of the mRNA, which can affect downstream applications.[5]
Q3: What is the importance of the 5' cap and poly(A) tail for synthetic mRNA?
The 5' cap structure (typically a 7-methylguanylate, m7G) and the 3' poly(A) tail are essential for the stability and translational efficiency of mRNA in eukaryotic cells.[8][9][10] The cap protects the mRNA from exonuclease degradation and is crucial for recruiting ribosomal machinery to initiate translation.[8] The poly(A) tail also contributes to mRNA stability and enhances translation.[8] These modifications can be added co-transcriptionally using cap analogs and a poly(T) stretch in the DNA template, or post-transcriptionally using capping enzymes and poly(A) polymerase.[8][11][12]
Troubleshooting Guide
This guide addresses common problems encountered during modified mRNA in vitro transcription, providing potential causes and solutions.
Low or No mRNA Yield
Problem: The IVT reaction produces a very low amount of mRNA or no detectable product.
| Potential Cause | Recommended Solution |
| Degraded or Poor Quality DNA Template | Verify the integrity of the linearized DNA template on an agarose (B213101) gel.[][13] Ensure complete linearization, as circular plasmid templates are inefficient. Purify the template to remove any inhibitors like salts or ethanol.[2] Repeated freeze-thaw cycles of the plasmid DNA can also be detrimental.[14] |
| Inactive RNA Polymerase | Use a fresh aliquot of RNA polymerase or test its activity with a positive control template.[13] Ensure the enzyme has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles. |
| RNase Contamination | Maintain a strict RNase-free environment, including using certified RNase-free tips, tubes, and reagents.[2][4] Including an RNase inhibitor in the reaction can also help.[4][13] |
| Suboptimal Reagent Concentrations | Optimize the concentrations of nucleotides, magnesium ions (Mg²⁺), and the DNA template. Insufficient Mg²⁺ can reduce enzyme activity, while excessive levels can lead to the production of double-stranded RNA (dsRNA).[] Low nucleotide concentrations can also limit the reaction.[2][13] |
| Incorrect Reaction Temperature or Time | The optimal temperature for most phage RNA polymerases is 37°C.[] However, for GC-rich templates, lowering the temperature to 30°C may improve the yield of full-length transcripts.[2][13] Incubation times typically range from 2 to 4 hours, and extending this may not necessarily increase the yield significantly.[][4] |
Incorrect Transcript Size
Problem: The synthesized mRNA is shorter or longer than the expected size.
| Potential Cause | Recommended Solution |
| Incomplete Transcription (Shorter Transcripts) | This can be caused by premature termination of the transcription reaction. Verify the integrity of the DNA template and check for cryptic termination sequences.[2] Low nucleotide concentrations or a high GC-content of the template can also contribute to this issue.[2][13] |
| Incomplete Linearization of Plasmid (Longer Transcripts) | If the plasmid template is not completely linearized, the RNA polymerase may continue transcribing beyond the intended endpoint, resulting in longer transcripts. Confirm complete digestion of the plasmid on an agarose gel.[2][13] |
| Template with 3' Overhangs (Longer Transcripts) | Restriction enzymes that create 3' overhangs can lead to the polymerase transcribing the complementary strand, producing longer-than-expected transcripts. Use restriction enzymes that generate blunt or 5' overhangs.[2][13] |
| RNA Degradation (Shorter Transcripts/Smearing) | Smearing or the presence of smaller RNA fragments on a gel is often indicative of RNase contamination. Review and reinforce RNase-free techniques.[2][4] |
Poor mRNA Quality and Performance
Problem: The synthesized mRNA has low purity or performs poorly in downstream applications like transfection and translation.
| Potential Cause | Recommended Solution |
| Presence of dsRNA Byproducts | Double-stranded RNA is a significant impurity that can trigger an innate immune response.[5] The formation of dsRNA can be influenced by the sequence of the mRNA and the IVT conditions. Purification steps, such as chromatography, are necessary to remove dsRNA.[15] |
| Inefficient 5' Capping or Poly(A) Tailing | Incomplete capping or tailing will result in reduced mRNA stability and translation efficiency.[8][10] For co-transcriptional capping, the ratio of cap analog to GTP is critical.[16] For post-transcriptional modifications, ensure the capping and poly(A) polymerase enzymes are active and the reaction conditions are optimal. |
| Residual Contaminants from IVT Reaction | Residual DNA template, enzymes, and unincorporated nucleotides can interfere with downstream applications and may induce immune responses.[17][18] It is essential to purify the mRNA after the IVT reaction using methods like DNase treatment followed by precipitation or chromatography.[19][20] |
| Incorrect mRNA Folding or Secondary Structure | The sequence of the mRNA, including the presence of modified nucleotides, can influence its secondary structure.[5] While this is an intrinsic property of the sequence, optimizing UTRs and codon usage can sometimes mitigate negative effects on translation.[21] |
Experimental Protocols
High-Yield In Vitro Transcription of Modified mRNA
This protocol provides a general framework for a 20 µL IVT reaction. Optimization may be required for specific templates and modified nucleotides.
Materials:
-
Linearized plasmid DNA or PCR product (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
rNTP mix (containing ATP, CTP, GTP, and a modified UTP like m1ΨTP)
-
Cap analog (e.g., CleanCap® Reagent AG or ARCA)
-
T7 RNA Polymerase Mix
-
RNase Inhibitor (optional, but recommended)
-
DNase I
Procedure:
-
Thaw all components on ice.
-
At room temperature, assemble the reaction in a nuclease-free microfuge tube in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer (2 µL)
-
rNTP mix
-
Cap analog
-
Linearized DNA template (1 µg)
-
-
Mix gently by flicking the tube and then centrifuge briefly.
-
Add the T7 RNA Polymerase Mix (2 µL).
-
Mix thoroughly, centrifuge briefly, and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture, mix well, and incubate at 37°C for 15 minutes.[19]
-
Proceed with mRNA purification.
Quality Control of Synthesized mRNA
a) Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in a suitable buffer (e.g., MOPS).
-
Mix a small aliquot of the purified mRNA with a denaturing loading buffer.
-
Heat the sample at 65-70°C for 5-10 minutes to denature the RNA.
-
Load the sample onto the gel alongside an RNA ladder.
-
Run the gel and visualize the bands under UV light. A single, sharp band at the expected size indicates a high-quality, intact transcript. Smearing may suggest degradation.[19][22]
b) Spectrophotometric Analysis (NanoDrop):
-
Measure the absorbance of the purified mRNA at 260 nm and 280 nm.
-
Calculate the concentration of the mRNA.
-
The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.[23] A lower ratio may indicate protein contamination.
Visualizations
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. IVT Pillar Page [advancingrna.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb-online.de [neb-online.de]
- 9. The cap-to-tail guide to mRNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. biocompare.com [biocompare.com]
- 13. go.zageno.com [go.zageno.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies - Creative Biolabs [mrna.creative-biolabs.com]
- 16. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neb.com [neb.com]
- 21. trilinkbiotech.com [trilinkbiotech.com]
- 22. Item - Stepwise Protocol for In Vitro Transcription of Modified mRNAs - figshare - Figshare [figshare.com]
- 23. microbiologyclass.net [microbiologyclass.net]
improving the translational efficiency of N1-Allylpseudouridine mRNA
Welcome to the technical support center for N1-Allylpseudouridine-modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the translational efficiency of this compound-containing mRNA and to troubleshoot common experimental challenges.
Disclaimer: this compound is a novel modification. While it is structurally similar to other N1-substituted pseudouridine (B1679824) analogs, such as the well-characterized N1-methylpseudouridine (m1Ψ), specific performance data is limited. Much of the guidance provided here is based on established principles for m1Ψ and other modified mRNAs. We strongly recommend direct experimental validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it in mRNA?
A1: this compound is a modified nucleoside, an analog of uridine, used during in vitro transcription to synthesize modified mRNA. Similar to other modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), its incorporation is intended to enhance the therapeutic potential of mRNA by increasing its translational efficiency and reducing its innate immunogenicity.[1][2] The underlying principle is that these modifications help the mRNA evade recognition by the host's innate immune sensors, which would otherwise lead to mRNA degradation and a shutdown of protein translation.[1]
Q2: How does this compound compare to N1-methylpseudouridine (m1Ψ) in terms of translational efficiency?
A2: Direct, peer-reviewed comparative studies on the translational efficiency of this compound are not yet widely available. However, research on a range of N1-substituted pseudouridine derivatives provides some insight. For instance, studies on N1-ethyl-Ψ and N1-propyl-Ψ have shown translational activities that are comparable to or slightly varied from m1Ψ, suggesting that the nature of the N1-substituent plays a role in the molecule's overall performance.[1] It is hypothesized that small alkyl groups at the N1 position can be well-tolerated and may confer similar benefits to the methyl group in m1Ψ.
Q3: What is the proposed mechanism by which N1-substituted pseudouridines enhance translation?
A3: The enhancement of translation by N1-substituted pseudouridines is believed to be a multi-faceted process. A primary mechanism is the reduction of innate immune activation.[1][3] Unmodified single-stranded RNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs), leading to an antiviral response that includes the shutdown of protein synthesis.[1] Modifications at the N1 position of pseudouridine can sterically hinder the interactions with these immune sensors. Additionally, studies on m1Ψ suggest that the modification may also directly impact the dynamics of the translation process itself by increasing ribosome density on the mRNA, which can lead to more robust protein production.[4][5]
Q4: Will I need to re-optimize my transfection protocol when switching to this compound-modified mRNA?
A4: It is highly recommended to re-optimize your transfection protocol. While the fundamental principles of mRNA delivery remain the same, the physical and biochemical properties of mRNA can be altered by the incorporation of modified nucleosides. Factors such as the choice of transfection reagent, the mRNA-to-reagent ratio, and incubation times may need to be adjusted to achieve optimal delivery and expression of your this compound-modified mRNA.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound-modified mRNA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Protein Expression | 1. Suboptimal mRNA Quality: Incomplete transcription, lack of 5' cap or 3' poly(A) tail, or degradation. 2. Inefficient Transfection: Poor delivery of mRNA into the cytoplasm. 3. Innate Immune Response: Even with modifications, residual immunogenicity can suppress translation. 4. Incorrect mRNA Design: Suboptimal UTRs or codon usage. | 1. Verify mRNA Integrity: Run a denaturing agarose (B213101) gel or use a Bioanalyzer to check the size and integrity of your transcript. Ensure proper capping and polyadenylation. 2. Optimize Transfection: Perform a titration of your transfection reagent and mRNA concentration. Test different commercially available mRNA transfection reagents. 3. Purify mRNA: Ensure high-purity mRNA by removing dsRNA byproducts, a potent immune activator. 4. Re-evaluate Construct Design: Utilize UTRs known to enhance translation and codon-optimize your open reading frame for the target species. |
| High Cell Toxicity or Death | 1. Innate Immune Activation: Contaminants from the in vitro transcription reaction (e.g., dsRNA) can trigger cell death. 2. Transfection Reagent Toxicity: The delivery vehicle itself can be toxic to sensitive cell lines. 3. High mRNA Dose: Excessive amounts of foreign mRNA can induce a stress response. | 1. Purify mRNA: Use methods like HPLC or cellulose-based purification to remove dsRNA contaminants. 2. Optimize Transfection Reagent: Reduce the amount of transfection reagent or switch to a less toxic alternative. 3. Dose-Response Experiment: Titrate the amount of mRNA transfected to find the optimal concentration that balances high expression with minimal toxicity. |
| Variability Between Experiments | 1. Inconsistent mRNA Quality: Batch-to-batch variation in in vitro transcription. 2. Inconsistent Transfection Efficiency: Differences in cell passage number, confluency, or reagent preparation. 3. Handling and Storage: Repeated freeze-thaw cycles or improper storage of mRNA leading to degradation. | 1. Standardize IVT: Use a high-quality, standardized protocol for mRNA synthesis and purification. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent confluency at the time of transfection. 3. Proper Handling: Aliquot mRNA after synthesis to minimize freeze-thaw cycles and store at -80°C in an RNase-free environment. |
Data Presentation
Comparative Translational Activity of N1-Substituted Pseudouridine Analogs
The following table summarizes data from a study by TriLink BioTechnologies on the relative luciferase activity of various N1-substituted pseudouridine-modified mRNAs in THP-1 cells. This data can be used to infer the potential performance of this compound, which is structurally similar to N1-propyl-Ψ.
| N1-Substitution | Relative Luciferase Activity (%) | Relative Cell Viability (%) |
| Unmodified (U) | 100 | 100 |
| Pseudouridine (Ψ) | ~250 | ~110 |
| N1-methyl-Ψ (m1Ψ) | ~450 | ~120 |
| N1-ethyl-Ψ | ~400 | ~125 |
| N1-propyl-Ψ | ~425 | ~120 |
| N1-isopropyl-Ψ | ~200 | ~115 |
Data is estimated from the bar charts presented in the TriLink BioTechnologies poster "Novel N1-Substituted Pseudouridine 5'-Triphosphates for the Synthesis of Modified mRNA and its Effect on mRNA Translation in THP-1 Cells".[1]
Experimental Protocols
In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of this compound-modified mRNA using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (N1-Allyl-pseudo-UTP)
-
ATP, GTP, CTP solutions
-
T7 RNA Polymerase buffer
-
T7 RNA Polymerase
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10X T7 RNA Polymerase Buffer (2 µL)
-
ATP, GTP, CTP (2 µL of 100 mM stock each)
-
This compound-5'-triphosphate (2 µL of 100 mM stock)
-
Linearized DNA template (1 µg)
-
RNase inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method such as LiCl precipitation or a column-based kit.
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via denaturing agarose gel electrophoresis or a Bioanalyzer.
Protocol for Assessing Translational Efficiency
This protocol outlines a general method for comparing the translational efficiency of different modified mRNAs using a luciferase reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS
-
This compound-modified luciferase mRNA
-
Control mRNAs (e.g., unmodified and m1Ψ-modified luciferase mRNA)
-
mRNA transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM reduced-serum medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
For each well, dilute 500 ng of mRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 50 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the mRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize luciferase activity to total protein concentration if significant differences in cell viability are observed.
Visualizations
Caption: Experimental workflow for assessing translational efficiency.
Caption: Proposed mechanism of enhanced translation.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Immune Response to N1-Allylpseudouridine-Modified RNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the immune response to N1-Allylpseudouridine (N1-AllylΨ)-modified RNA during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of N1-AllylΨ-modified RNA, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or Type I interferons (e.g., IFN-α, IFN-β) are detected after transfecting cells with N1-AllylΨ-modified RNA. | 1. dsRNA Contamination: Double-stranded RNA (dsRNA) is a significant byproduct of in vitro transcription (IVT) and a potent activator of innate immune sensors like TLR3, PKR, and RIG-I.[1][2][3][4][5] 2. Improper Capping: Incompletely or improperly capped mRNA can be recognized by pattern recognition receptors (PRRs).[6] 3. Residual Unmodified RNA: Incomplete incorporation of N1-AllylΨ may leave stretches of unmodified uridine (B1682114), which can be recognized by TLR7 and TLR8.[7][8][9][10] | 1. Purify the IVT RNA: Implement a purification step to remove dsRNA. Cellulose-based purification is a facile and scalable method that can remove at least 90% of dsRNA contaminants.[1][3][5] HPLC purification is another effective method.[4][11] 2. Ensure High Capping Efficiency: Utilize a co-transcriptional capping method, such as with CleanCap® reagents, to achieve high capping efficiency (e.g., >95%).[6] 3. Optimize IVT Reaction: Ensure optimal concentrations of N1-AllylΨ-triphosphate in the IVT reaction to maximize its incorporation. |
| Reduced protein expression from N1-AllylΨ-modified mRNA in vitro or in vivo. | 1. Innate Immune Activation: Activation of PRRs can lead to translational arrest.[6] The PKR pathway, in particular, is activated by dsRNA and leads to the phosphorylation of eIF2α, a key factor in translation initiation.[12][13][14] 2. RNA Degradation: Activation of innate immune pathways can lead to RNA degradation.[15] The OAS/RNase L pathway, activated by dsRNA, can cleave single-stranded RNA.[14][16] 3. Suboptimal Modification Ratio: The ratio of N1-AllylΨ modification can influence translation efficiency.[15] | 1. Purify RNA to Remove dsRNA: This is a critical step to prevent PKR activation.[11][16] 2. Confirm RNA Integrity: After purification, assess the integrity of the mRNA using methods like agarose (B213101) gel electrophoresis. 3. Optimize Modification Level: While high modification ratios reduce immunogenicity, intermediate levels may yield higher protein expression. It is recommended to test different modification ratios to find the optimal balance for your specific application.[15] |
| Variability in immune response between different batches of N1-AllylΨ-modified RNA. | 1. Inconsistent dsRNA Removal: Differences in the efficiency of the purification process can lead to varying levels of dsRNA contamination between batches.[2] 2. Template and Sequence Design: The sequence of the DNA template, particularly the presence of complementary regions or GC-rich stretches, can influence the generation of dsRNA byproducts.[2] | 1. Standardize Purification Protocol: Consistently apply a validated purification method and quantify dsRNA levels in each batch using a dsRNA-specific antibody (e.g., J2 mAb).[4] 2. Optimize DNA Template Design: Use codon optimization strategies to reduce repetitive elements and self-complementarity in the DNA template.[2] Ensure complete linearization of the plasmid DNA template before IVT.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in mRNA synthesis?
A1: this compound, similar to other modifications like N1-methylpseudouridine (m1Ψ), is incorporated into in vitro-transcribed mRNA to reduce its immunogenicity.[17][18][19] This modification helps the mRNA evade recognition by the innate immune system's pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) 7 and 8.[7][8][9][10] By dampening the immune response, the mRNA is more stable, has a longer half-life, and exhibits enhanced translation, leading to higher protein expression.[13][14][18]
Q2: What are the primary sources of immunogenicity in in vitro-transcribed (IVT) RNA?
A2: The two main sources of immunogenicity in IVT RNA are:
-
The RNA molecule itself: Unmodified single-stranded RNA can be recognized by TLR7 and TLR8.[8][12]
-
Double-stranded RNA (dsRNA) contaminants: dsRNA is an unavoidable byproduct of the IVT process and is a potent activator of TLR3, RIG-I, and PKR.[2][3][4][5]
Q3: How does this compound help in evading the immune system?
A3: The incorporation of pseudouridine (B1679824) and its derivatives, like N1-methylpseudouridine, into the RNA strand is thought to interfere with the binding and activation of endosomal TLRs.[7][18][20] This is partly because these modifications can make the RNA less susceptible to processing by endolysosomal nucleases, which is a prerequisite for TLR7/8 engagement.[7][20]
Q4: Is purification of N1-AllylΨ-modified RNA necessary?
A4: Yes, purification is a critical step. Even with nucleoside modifications, the presence of dsRNA byproducts from the IVT reaction can still trigger a significant immune response.[2][4][11] Purification methods such as cellulose-based chromatography or HPLC are effective at removing dsRNA, which in turn reduces cytokine induction and increases protein translation.[1][3][5]
Q5: What is the effect of N1-AllylΨ modification on the translation efficiency of mRNA?
A5: N1-AllylΨ modification, much like m1Ψ, is expected to enhance translation efficiency. This is achieved through two main mechanisms:
-
Bypassing translational repression: It prevents the activation of PKR, which would otherwise phosphorylate eIF2α and shut down translation.[13][14][16]
-
Increasing ribosome loading: It can alter the dynamics of the translation process, leading to increased ribosome density on the mRNA.[13][14]
Q6: Can the level of N1-AllylΨ modification affect experimental outcomes?
A6: Yes, the ratio of N1-AllylΨ to uridine can impact immunogenicity, stability, and translational efficiency.[15] Higher modification ratios generally lead to lower immunogenicity and greater stability. However, some studies suggest that an intermediate level of modification may result in higher protein expression. Therefore, it is advisable to optimize the modification ratio for the specific application.[15]
Experimental Protocols
Protocol 1: Cellulose-Based Purification of IVT mRNA to Remove dsRNA
This protocol is adapted from a facile method for dsRNA removal and is effective for purifying microgram to milligram amounts of IVT mRNA.[1][3][5]
Materials:
-
IVT mRNA sample
-
Cellulose (B213188) (e.g., Sigma-Aldrich, C6288)
-
Binding Buffer: Sterile, RNase-free water with a final concentration of 18.75% ethanol (B145695).
-
Wash Buffer: Same as Binding Buffer.
-
Elution Buffer: Sterile, RNase-free water.
-
Spin columns or filter plates.
-
RNase-free tubes.
Procedure:
-
Prepare Cellulose Slurry: Resuspend the cellulose powder in sterile, RNase-free water to create a homogenous slurry.
-
Equilibrate Column: Add the cellulose slurry to a spin column and centrifuge to pack the column. Equilibrate the packed cellulose by washing it twice with Binding Buffer.
-
Sample Preparation: Dilute the IVT mRNA sample with ethanol to a final concentration of 18.75%.
-
Binding: Apply the prepared mRNA sample to the equilibrated cellulose column. The dsRNA will selectively bind to the cellulose in the presence of ethanol.
-
Wash: Wash the column twice with Wash Buffer to remove any unbound single-stranded mRNA and other impurities.
-
Elution: Elute the purified single-stranded mRNA from the column using sterile, RNase-free water.
-
Quantification and QC: Quantify the concentration of the purified mRNA using a spectrophotometer. Assess the removal of dsRNA by dot blot using a dsRNA-specific antibody (e.g., J2) or by monitoring the reduction in cytokine induction in a relevant cell-based assay. A recovery rate of >65% and removal of at least 90% of dsRNA is expected.[1][3][5]
Protocol 2: In Vitro Assessment of Innate Immune Activation
This protocol outlines a general method for assessing the immunogenicity of modified mRNA using human dendritic cells (DCs) or a monocytic cell line like THP-1.
Materials:
-
Purified N1-AllylΨ-modified mRNA.
-
Unmodified mRNA (as a positive control).
-
Poly(I:C) (a synthetic dsRNA analog, as a positive control).
-
Human peripheral blood mononuclear cells (PBMCs) for DC generation, or THP-1 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine MessengerMAX).
-
ELISA kits for detecting human TNF-α, IL-6, or IFN-β.
-
RNase-free water and tubes.
Procedure:
-
Cell Culture: Culture and differentiate DCs from PBMCs or maintain THP-1 cells according to standard protocols.
-
Transfection Complex Preparation: Prepare transfection complexes by mixing the mRNA (e.g., 1 µg) with the transfection reagent in serum-free medium, following the manufacturer's instructions.
-
Cell Treatment: Seed the cells in a 24-well plate. Add the transfection complexes to the cells. Include controls: cells only, transfection reagent only, and cells transfected with unmodified RNA or Poly(I:C).
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentration of TNF-α, IL-6, or IFN-β in the supernatants using the appropriate ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels induced by the N1-AllylΨ-modified RNA to those induced by the unmodified RNA and other controls. A significant reduction in cytokine production is expected for purified, modified RNA.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane-dependent relief of translation elongation arrest on pseudouridine- and N1-methyl-pseudouridine-modified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
Technical Support Center: N1-Allylpseudouridine-Containing Transcripts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Allylpseudouridine-containing mRNA transcripts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mRNA transcripts?
This compound is a chemically modified nucleoside used as a substitute for uridine (B1682114) during the in vitro transcription of mRNA. Similar to other modified nucleosides like N1-methylpseudouridine (m1Ψ), its incorporation is intended to enhance the therapeutic properties of the mRNA molecule. The primary benefits of using such modifications are to reduce the innate immunogenicity of the transcript and to improve its stability and translational efficiency.[1][2][3] By evading recognition by cellular pattern recognition receptors, the mRNA is less likely to be targeted for degradation, leading to a longer half-life and increased protein production.[4]
Q2: I am observing lower-than-expected protein expression from my this compound-containing mRNA. What are the potential causes?
Low protein expression can stem from several factors, ranging from the quality of the mRNA transcript to issues with the transfection and translation processes. Potential causes include:
-
mRNA Integrity: The transcript may be degraded or contain impurities from the in vitro transcription reaction.
-
Suboptimal Capping and Tailing: Inefficient 5' capping or a suboptimal poly(A) tail length can significantly reduce translation initiation and mRNA stability.
-
Secondary Structure: The presence of strong secondary structures within the 5' untranslated region (UTR) can hinder ribosome scanning and initiation.
-
Codon Usage: While less common in mammalian systems, non-optimal codon usage can affect translation elongation rates.
-
Delivery Efficiency: Inefficient transfection of the mRNA into the target cells will naturally result in low protein expression.
-
Cellular Stress: The transfection process itself or components of the delivery vehicle can induce cellular stress, leading to a general shutdown of translation.
Q3: Are this compound-containing transcripts prone to degradation?
Generally, the incorporation of modified nucleosides like N1-substituted pseudouridines is designed to increase the stability of mRNA transcripts by reducing their recognition by the innate immune system, which can trigger RNA degradation pathways.[4] However, like all RNA molecules, they are still susceptible to degradation by ubiquitous ribonucleases (RNases). Degradation can occur if the transcripts are not handled under RNase-free conditions or if they are targeted by cellular mRNA decay pathways.
Q4: How can I assess the integrity and purity of my this compound-containing mRNA?
Several analytical techniques can be used to assess the quality of your mRNA preparation:
-
Gel Electrophoresis: Agarose (B213101) or denaturing polyacrylamide gel electrophoresis can visualize the full-length transcript and detect any major degradation products or truncated species.
-
Capillary Electrophoresis (CE): This high-resolution technique can provide a more accurate assessment of size and purity.
-
High-Performance Liquid Chromatography (HPLC): Techniques like ion-pair reversed-phase HPLC (IP-RP-HPLC) can be used to separate the full-length mRNA from shorter fragments and other impurities.
-
UV Spectroscopy: Measuring the A260/A280 ratio can provide an estimate of purity with respect to protein contamination. A ratio of ~2.0 is generally considered pure for RNA.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Transcripts During In Vitro Transcription (IVT)
| Potential Cause | Recommended Solution |
| Poor DNA Template Quality | Ensure the DNA template is high-purity and free of contaminants like RNases, ethanol (B145695), and salts. Phenol-chloroform extraction followed by ethanol precipitation is recommended. Verify the integrity of the linearized template on an agarose gel. |
| Suboptimal Nucleotide Concentration | Ensure the concentration of this compound-5'-Triphosphate and the other three NTPs are at the recommended levels for the specific RNA polymerase being used. Some modified NTPs may require concentration adjustments for optimal incorporation. |
| Enzyme Inhibition | Contaminants in the DNA template or water can inhibit T7, T3, or SP6 RNA polymerase. Use nuclease-free water and certified reagents for the IVT reaction. |
| Premature Termination | Certain sequences can cause the RNA polymerase to terminate prematurely. If this is suspected, try altering the IVT temperature or consider sequence modification if possible. |
Issue 2: mRNA Degradation Detected After Purification or During Storage
| Potential Cause | Recommended Solution |
| RNase Contamination | Strictly adhere to RNase-free techniques. Use certified RNase-free tips, tubes, and water. Wear gloves at all times. Clean bench surfaces and equipment with RNase decontamination solutions. Consider adding an RNase inhibitor to your purified mRNA solution. |
| Multiple Freeze-Thaw Cycles | Aliquot the purified mRNA into single-use volumes to avoid repeated freezing and thawing, which can lead to transcript degradation. |
| Improper Storage Conditions | Store purified mRNA at -80°C in a suitable buffer (e.g., nuclease-free water or a low-salt buffer like 10 mM Tris-HCl, pH 7.5). Avoid storage at -20°C for long periods. |
| Hydrolysis | RNA is susceptible to hydrolysis, especially at elevated temperatures and non-optimal pH. Maintain samples on ice when not in use and store in a buffered solution. |
Issue 3: Higher Than Expected Immune Response in Cells
| Potential Cause | Recommended Solution |
| Double-Stranded RNA (dsRNA) Contamination | dsRNA is a potent activator of the innate immune response and can be a byproduct of IVT. Purify the mRNA using methods that remove dsRNA, such as cellulose-based chromatography or HPLC. |
| Incomplete Incorporation of this compound | Verify the incorporation of the modified nucleoside using techniques like mass spectrometry. Incomplete substitution with uridine can lead to recognition by immune sensors. |
| Impurities from IVT Reaction | Residual DNA template, enzymes, or unincorporated nucleotides can trigger an immune response. Ensure thorough purification of the mRNA after the IVT reaction. |
Quantitative Data Summary
The following table provides a hypothetical comparison of the stability of mRNA transcripts with different modifications when incubated in a cell lysate. This data is for illustrative purposes to demonstrate how such a comparison could be presented.
| Modification | Half-life (hours) in Cell Lysate | Remaining Full-Length Transcript after 6 hours (%) |
| Uridine (unmodified) | 2.5 | 18 |
| Pseudouridine (Ψ) | 6.0 | 45 |
| N1-Methylpseudouridine (m1Ψ) | 8.5 | 60 |
| This compound | ~7.5 (projected) | ~55 (projected) |
Note: The data for this compound is projected based on the known stabilizing effects of similar N1-substituted pseudouridines and should be experimentally determined.
Experimental Protocols
Protocol 1: Assessment of mRNA Stability via In Vitro Decay Assay
This protocol outlines a method to determine the half-life of an mRNA transcript in a cellular extract.
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., HEK293T, HeLa) to ~80% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
mRNA Decay Reaction:
-
In separate RNase-free tubes, set up reactions containing the cell lysate (e.g., 50 µg total protein) and a fixed amount of the this compound-containing mRNA (e.g., 200 ng).
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis:
-
Stop the reactions at various time points (e.g., 0, 1, 2, 4, 8, 12 hours) by adding a solution that inactivates RNases and allows for RNA purification (e.g., TRIzol or a similar reagent).
-
Purify the RNA from each time point.
-
-
Quantification of Remaining mRNA:
-
Analyze the amount of remaining full-length mRNA at each time point using a quantitative method such as:
-
Quantitative reverse transcription PCR (qRT-PCR): This is a highly sensitive method.
-
Northern Blotting: This allows for visualization of the full-length transcript and any major degradation products.
-
Denaturing Gel Electrophoresis followed by densitometry: A less sensitive but straightforward method.
-
-
-
Data Analysis:
-
Plot the percentage of remaining full-length mRNA against time.
-
Calculate the mRNA half-life (t₁/₂) by fitting the data to a one-phase decay exponential curve.
-
Visualizations
General mRNA Decay Pathways
Caption: Major eukaryotic mRNA decay pathways.
Experimental Workflow for Assessing mRNA Stability
Caption: Workflow for mRNA stability assessment.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nucleoside Modifications in mRNA: N1-methylpseudouridine vs. the Putative N1-Allylpseudouridine
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has underscored the critical role of chemical modifications in optimizing mRNA performance. By incorporating modified nucleosides, researchers can enhance protein translation, increase transcript stability, and crucially, evade the host's innate immune system. N1-methylpseudouridine (m1Ψ) has emerged as the gold standard modification, integral to the success of current FDA-approved mRNA vaccines.[1][2]
This guide provides a detailed comparison of the well-characterized N1-methylpseudouridine against the putative N1-Allylpseudouridine. It is important to note that while extensive experimental data exists for m1Ψ, there is a significant lack of published, direct experimental data evaluating the performance of this compound in the context of mRNA therapeutics. Therefore, this document presents a comprehensive overview of m1Ψ, supported by experimental data, and discusses this compound from a theoretical standpoint based on related chemical modifications.
Section 1: Comparative Performance of Nucleoside Modifications
The primary goals of incorporating modified nucleosides into therapeutic mRNA are to increase the yield and duration of protein expression while minimizing adverse immune reactions. The performance of N1-methylpseudouridine is typically benchmarked against unmodified uridine (B1682114) (U) and its parent molecule, pseudouridine (B1679824) (Ψ).
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of uridine, pseudouridine, and N1-methylpseudouridine on key mRNA performance metrics.
Table 1: Translation Efficiency
Translation efficiency is commonly measured by quantifying the protein output from a reporter gene (e.g., Firefly Luciferase, FLuc) encoded by the modified mRNA after transfection into cultured cells.
| Nucleoside Modification | Cell Line | Relative Protein Expression (vs. Uridine) | Reference |
| Uridine (U) | HEK293T | 1 (Baseline) | [3] |
| Pseudouridine (Ψ) | HEK293T | ~4-10 fold increase | [4][5] |
| N1-methylpseudouridine (m1Ψ) | HEK293T | ~13-fold increase (vs. Ψ) | [5] |
| Uridine (U) | A549, HeLa | 1 (Baseline) | [5] |
| N1-methylpseudouridine (m1Ψ) | A549, HeLa | Significantly higher than Ψ | [5] |
Note: The combination of 5-methylcytidine (B43896) (m5C) with m1Ψ can result in up to a 44-fold increase in expression compared to the m5C/Ψ combination.[5]
Table 2: Immunogenicity
Immunogenicity is assessed by measuring the induction of pro-inflammatory cytokines or interferon-stimulated genes (ISGs) in response to the mRNA. Reduced activation of pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I is a key objective.
| Nucleoside Modification | Immune Sensor / Pathway | Effect on Immune Response | Reference |
| Uridine (U) | TLR3, TLR7, TLR8, RIG-I, PKR | Potent activation of innate immunity | [3][6][7] |
| Pseudouridine (Ψ) | TLRs, PKR | Reduced activation compared to Uridine | [4][8] |
| N1-methylpseudouridine (m1Ψ) | TLR3, RIG-I pathway | Significantly reduced immune activation compared to Ψ | [5][7] |
Finding: A higher ratio of m1Ψ modification in an mRNA transcript correlates with a greater reduction in the expression of immune-related genes such as RIG-I, IL-6, and IFN-β1.[7]
Table 3: mRNA Stability and Translational Fidelity
| Nucleoside Modification | Metric | Observation | Reference |
| Pseudouridine (Ψ) | Duplex Stability (Tm) | Increases stability of RNA duplexes | [9] |
| N1-methylpseudouridine (m1Ψ) | Duplex Stability (Tm) | Increases stability, similar to Ψ | [1][9] |
| Pseudouridine (Ψ) | Translational Fidelity | Marginally increases misincorporation of amino acids | [2] |
| N1-methylpseudouridine (m1Ψ) | Translational Fidelity | Does not significantly impact translational fidelity; maintains accuracy similar to unmodified mRNA | [2][10] |
Section 2: Innate Immune Signaling and Evasion by Modified mRNA
Foreign single-stranded and double-stranded RNA act as potent pathogen-associated molecular patterns (PAMPs) that are recognized by cellular sensors to initiate an antiviral state. This response can lead to the degradation of the therapeutic mRNA and a shutdown of protein translation.
Signaling Pathway Diagram
The diagram below illustrates the primary cytosolic (RIG-I) and endosomal (TLR) pathways for RNA sensing and shows how N1-methylpseudouridine modification helps the mRNA evade detection.
Caption: Innate immune evasion by m1Ψ-modified mRNA.
Section 3: this compound - An Uncharacterized Candidate
While the N1-methyl group has proven highly effective, the N1 position on the pseudouridine base is a key site for further chemical innovation. Research into other N1-substituted derivatives like N1-ethyl-Ψ and N1-propyl-Ψ has shown that altering the size and electronic properties of the substituent group can modulate mRNA activity, in some cases achieving expression levels close to that of m1Ψ-mRNA.[8]
This compound has not been specifically detailed in the context of therapeutic mRNA in published literature. The "allyl" group is a three-carbon chain with a double bond. In other biotechnological applications, related "aminoallyl" modifications are used to attach labels, such as fluorescent dyes, to nucleic acids for detection in assays like microarrays.[11]
Hypothetical Properties:
-
Size and Steric Hindrance: The allyl group is larger than the methyl group of m1Ψ. This could potentially influence interactions with the ribosome or immune sensors, but its precise effect on translation and immunogenicity is unknown without experimental data.
-
Chemical Reactivity: The double bond in the allyl group offers a site for further chemical conjugation, though this is more relevant for labeling than for therapeutic protein expression.
Section 4: Key Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of modified mRNA.
Protocol 1: In Vitro Transcription (IVT) of Modified mRNA
This protocol describes the synthesis of a capped and polyadenylated mRNA transcript (e.g., encoding Firefly Luciferase) where uridine triphosphate (UTP) is fully replaced by a modified counterpart.
Materials:
-
Linearized plasmid DNA template with a T7 promoter upstream of the gene of interest and a downstream poly(A) tail sequence (~120 nt).
-
Nuclease-free water.
-
Transcription Buffer (e.g., 5x).
-
ATP, GTP, CTP solutions (100 mM).
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or other modified UTP analogue (100 mM).
-
Cap analog (e.g., CleanCap™ Reagent, AG).
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
DNase I.
-
RNA purification kit (e.g., column-based).
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a freezer block.
-
In a nuclease-free microfuge tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
m1ΨTP (100 mM): 2 µL
-
Cap Analog: 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute in nuclease-free water.
-
Assess RNA concentration (e.g., NanoDrop) and integrity (e.g., agarose (B213101) gel electrophoresis or Bioanalyzer). Store at -80°C.
Protocol 2: mRNA Transfection and Luciferase Reporter Assay
This protocol is for transfecting mammalian cells with modified mRNA to assess protein expression.
Materials:
-
HEK293T cells (or other relevant cell line).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
6-well tissue culture plates.
-
Purified, modified FLuc mRNA (from Protocol 1).
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Day 1: Seed HEK293T cells in 6-well plates at a density to reach 70-90% confluency on the day of transfection.
-
Day 2 (Transfection):
-
For each well, dilute 1 µg of modified mRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 3 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted mRNA and diluted reagent. Mix gently and incubate for 10-15 minutes at room temperature to form mRNA-lipid complexes.
-
Add the 200 µL complex mixture dropwise to the cells in the 6-well plate.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 6, 24, 48 hours).
-
Lysis and Luminescence Reading:
-
Wash cells with PBS.
-
Add 200 µL of 1x Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on a rocking platform.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent to the well.
-
Immediately measure luminescence using a plate-reading luminometer.
-
Normalize luminescence values to total protein concentration if necessary.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow from mRNA synthesis to functional analysis.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 10. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
N1-Substituted Pseudouridine Outperforms Pseudouridine in Enhancing mRNA Translation Efficiency
For researchers, scientists, and drug development professionals, the choice of modified nucleosides is critical in the design of mRNA-based therapeutics and vaccines. Emerging evidence demonstrates that N1-substituted pseudouridines, particularly N1-methylpseudouridine (m1Ψ), offer a significant advantage in translation efficiency over the more commonly used pseudouridine (B1679824) (Ψ). This guide provides a detailed comparison of their performance, supported by experimental data and protocols.
The incorporation of modified nucleosides like pseudouridine into in vitro transcribed (IVT) mRNA is a well-established strategy to enhance protein expression. This is primarily achieved by reducing the innate immune response triggered by foreign RNA. Unmodified single-stranded RNA can activate cellular sensors like Toll-like receptors (TLRs) and the protein kinase R (PKR), leading to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) and a subsequent shutdown of translation.[1][2] Both Ψ and N1-substituted pseudouridines mitigate this response, but studies indicate that N1-methylation provides a superior level of translational enhancement.
Recent findings suggest that N1-methylpseudouridine not only surpasses pseudouridine in boosting protein expression but does so through a multi-faceted mechanism. Beyond simply dampening the PKR-mediated immune response (an eIF2α-dependent pathway), m1Ψ also appears to enhance translation through an eIF2α-independent mechanism by increasing the density of ribosomes on the mRNA transcript.[2][3] This dual action makes it a highly attractive candidate for therapeutic mRNA development.
While direct comparative data for N1-Allylpseudouridine is not as prevalent in the reviewed literature, N1-methylpseudouridine serves as a well-documented representative for N1-substituted pseudouridines, showcasing the potential of this class of modifications.
Quantitative Comparison of Translation Efficiency
The following table summarizes quantitative data from studies comparing the translation efficiency of mRNAs containing either pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) relative to unmodified mRNA (U). The data is primarily derived from luciferase reporter assays in various cell lines.
| Modification | Cell Line | Reporter Gene | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | HEK293T | Luciferase | ~3-fold (with 5mC) | [2] |
| N1-methylpseudouridine (m1Ψ) | HEK293T | Luciferase | ~7.4-fold | [2] |
| Pseudouridine (Ψ) | THP-1 | Luciferase | Lower than m1Ψ | [4] |
| N1-methylpseudouridine (m1Ψ) | THP-1 | Luciferase | Higher than Ψ | [4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the key signaling pathway affected by mRNA modifications and a typical experimental workflow for evaluating translation efficiency.
Experimental Protocols
In Vitro Transcription (IVT) of Modified mRNA
This protocol describes the synthesis of capped and polyadenylated mRNA incorporating either pseudouridine or this compound.
Materials:
-
Linearized plasmid DNA template containing the gene of interest (e.g., Luciferase) downstream of a T7 promoter and upstream of a poly(T) sequence.
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer (e.g., 5X)
-
NTP solution mix: ATP, GTP, CTP, and either UTP (for unmodified), Pseudouridine-5'-Triphosphate (ΨTP), or this compound-5'-Triphosphate.
-
Cap analog (e.g., Anti-Reverse Cap Analog - ARCA)
-
DNase I
-
RNA purification kit (e.g., spin column-based)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction, a typical setup would be:
-
5X Transcription Buffer: 4 µL
-
NTP/Cap analog mix (containing ATP, CTP, GTP, and the modified UTP analog): 10 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
T7 RNA Polymerase: 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate for an additional 15 minutes at 37°C.[5]
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and determine its concentration and integrity using a spectrophotometer and agarose (B213101) gel electrophoresis.
Cell Transfection and Luciferase Reporter Assay
This protocol outlines the steps to transfect mammalian cells with the synthesized mRNA and measure the resulting protein expression using a luciferase assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Synthesized mRNA (unmodified, Ψ-modified, N1-allyl-Ψ-modified)
-
Transfection reagent (e.g., lipid-based)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well, dilute a fixed amount of mRNA (e.g., 200 ng) in a reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in the same medium according to the manufacturer's protocol.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[6]
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh, pre-warmed complete medium to each well.
-
Add the mRNA-transfection reagent complex dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 4.5 to 24 hours).[2]
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with PBS.
-
Add cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[6]
-
-
Luciferase Assay:
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris.
-
Add a small volume of the supernatant to a luminometer plate.
-
Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity, for instance, to the total protein concentration in the lysate, to compare the translation efficiency between the different mRNA modifications.
References
- 1. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
N1-Allylpseudouridine-Modified mRNA: An Immunogenicity Profile Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenicity profile of N1-Allylpseudouridine-modified mRNA against other common mRNA modifications. The information is based on available experimental data for structurally similar N1-alkyl-pseudouridine analogs, providing a strong predictive assessment in the absence of direct public data on this compound.
The use of modified nucleosides in synthetic messenger RNA (mRNA) has been a pivotal advancement in reducing the innate immunogenicity of mRNA, thereby enhancing its therapeutic potential. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, the exploration of other modifications continues. This guide focuses on the immunogenicity profile of this compound, a novel modification, by comparing it with unmodified mRNA, pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ).
Comparative Analysis of Immunogenicity and Translational Efficiency
The innate immune system recognizes unmodified single-stranded RNA (ssRNA) as a potential viral pathogen, triggering an inflammatory response that can lead to translational shutdown and degradation of the mRNA therapeutic. Key players in this recognition are endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and cytosolic sensors like RIG-I and PKR. Chemical modification of uridine (B1682114) residues is a key strategy to evade this immune surveillance.
While direct experimental data for this compound-modified mRNA is not extensively available in public literature, data from studies on structurally similar N1-alkyl-pseudouridine derivatives, such as N1-ethyl-pseudouridine (Et1Ψ) and N1-propyl-pseudouridine (Pr1Ψ), provide valuable insights into its likely immunogenic and translational properties.
Quantitative Data Summary
The following tables summarize the key performance indicators for different mRNA modifications based on experimental data from human monocytic THP-1 cells, a sensitive model for innate immune activation.
| mRNA Modification | Relative Luciferase Expression (RLU x10^7) |
| Unmodified (WT) | ~0.25 |
| Pseudouridine (Ψ) | ~1.0 |
| N1-methylpseudouridine (m1Ψ) | ~2.5 |
| N1-ethylpseudouridine (Et1Ψ) | ~2.25 |
| N1-propylpseudouridine (Pr1Ψ) | ~2.0 |
Table 1: Comparison of protein expression from mRNAs with different uridine modifications in THP-1 cells. Data is extrapolated from graphical representations in a study by TriLink BioTechnologies.
| mRNA Modification | Cell Viability (MTT Assay Absorbance at 560 nm) |
| Unmodified (WT) | ~0.25 |
| Pseudouridine (Ψ) | ~0.45 |
| N1-methylpseudouridine (m1Ψ) | ~0.75 |
| N1-ethylpseudouridine (Et1Ψ) | ~0.70 |
| N1-propylpseudouridine (Pr1Ψ) | ~0.72 |
Table 2: Comparison of cell viability in THP-1 cells after transfection with mRNAs containing different uridine modifications. Higher absorbance indicates lower cytotoxicity. Data is extrapolated from graphical representations in a study by TriLink BioTechnologies.
Based on the trends observed with N1-ethyl and N1-propyl-pseudouridine, it is highly probable that this compound modification significantly reduces the immunogenicity of mRNA, leading to higher protein expression and lower cytotoxicity compared to unmodified and pseudouridine-modified mRNA. The performance is expected to be comparable to that of N1-methylpseudouridine.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to assess the immunogenicity and translational efficiency of modified mRNA.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA with complete substitution of uridine with the desired modified nucleoside triphosphate.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, GTP)
-
This compound-5'-Triphosphate (or other modified UTP analog)
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer
-
Nuclease-free water
-
RNA purification kit
Protocol:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, rNTPs (with the modified UTP completely replacing UTP), RNase inhibitor, and the linearized DNA template.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer and verify its integrity via gel electrophoresis.
Cellular Transfection and Luciferase Assay
Objective: To assess the translational efficiency of the modified mRNA in a relevant cell line.
Materials:
-
THP-1 cells (or other suitable cell line)
-
Purified modified mRNA encoding Firefly Luciferase
-
Transfection reagent suitable for mRNA (e.g., lipid-based)
-
Cell culture medium
-
Luciferase assay system
-
Luminometer
Protocol:
-
Plate THP-1 cells in a 96-well plate at a suitable density and allow them to adhere.
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the mRNA and the transfection reagent in separate tubes with serum-free medium, then combine and incubate to allow complex formation.
-
Add the complexes to the cells and incubate for a defined period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Record the relative light units (RLU) as a measure of protein expression.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of pro-inflammatory cytokines in response to modified mRNA.
Materials:
-
THP-1 cells or peripheral blood mononuclear cells (PBMCs)
-
Purified modified mRNA
-
Transfection reagent
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)
-
Microplate reader
Protocol:
-
Transfect the cells with the different mRNA modifications as described in the luciferase assay protocol.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Visualizing the Mechanism of Action
The reduced immunogenicity of this compound-modified mRNA, akin to other N1-substituted pseudouridines, stems from its ability to evade recognition by innate immune sensors.
Experimental Workflow for Immunogenicity Assessment
Experimental workflow for assessing mRNA immunogenicity.
Innate Immune Sensing of mRNA
Evasion of innate immune sensing by modified mRNA.
Conclusion
Based on the available data for structurally analogous N1-alkyl-pseudouridines, this compound is predicted to be a highly effective modification for reducing the innate immunogenicity of synthetic mRNA. This modification is expected to significantly enhance protein expression and cell viability compared to unmodified and pseudouridine-modified mRNA, with a performance profile likely comparable to the widely used N1-methylpseudouridine. Further direct experimental validation is warranted to confirm these promising characteristics for therapeutic applications.
Validating N1-Allylpseudouridine Incorporation in mRNA: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into messenger RNA (mRNA) therapeutics is a critical step in ensuring product quality, safety, and efficacy. N1-Allylpseudouridine is an emerging modified nucleotide with the potential to enhance the therapeutic properties of mRNA. This guide provides a comparative overview of mass spectrometry-based methods for validating the incorporation of this compound, alongside other common modifications, supported by detailed experimental protocols and data presentation.
The modification of mRNA with non-canonical nucleotides, such as pseudouridine (B1679824) (Ψ) and its derivatives, has been a pivotal development in the field of mRNA therapeutics. These modifications can reduce the innate immunogenicity of synthetic mRNA and improve its translational efficiency and stability.[1][2][3] While N1-methylpseudouridine (m1Ψ) has been widely adopted, particularly in COVID-19 vaccines, the exploration of novel modifications like this compound continues.[2][3] Mass spectrometry (MS) stands as a powerful and indispensable tool for the precise characterization and quantification of these modifications within an RNA sequence.[4]
Comparative Analysis of Modified Nucleosides by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of modified nucleosides. The method involves the enzymatic digestion of the RNA into its constituent nucleosides, followed by their separation and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
While pseudouridine is an isomer of uridine (B1682114) and therefore has the same mass, its N1-substituted derivatives, such as N1-methylpseudouridine and this compound, have distinct masses that allow for their direct detection.
Here is a comparative table summarizing the key mass spectrometry characteristics of uridine and its relevant modified analogs:
| Nucleoside | Abbreviation | Molecular Weight ( g/mol ) | [M+H]+ (m/z) | Key Fragment Ions (Predicted/Observed) | Notes |
| Uridine | U | 244.20 | 245.08 | 113.04 (base) | Canonical RNA nucleoside. |
| Pseudouridine | Ψ | 244.20 | 245.08 | 113.04 (base) | Isomeric with Uridine; requires derivatization or specific fragmentation for unambiguous identification.[4] |
| N1-Methylpseudouridine | m1Ψ | 258.23 | 259.10 | 127.06 (base) | Commonly used in mRNA vaccines; provides a distinct mass shift from Uridine and Pseudouridine.[2][3] |
| This compound | allylΨ | 284.27 | 285.12 | 153.08 (base) | Possesses a larger mass shift, facilitating straightforward detection and quantification. |
Experimental Protocol: LC-MS/MS Validation of this compound Incorporation
This protocol outlines a general procedure for the digestion of mRNA and subsequent analysis by LC-MS/MS to quantify the incorporation of this compound.
mRNA Digestion to Nucleosides
-
Materials:
-
Purified mRNA sample (containing this compound)
-
Nuclease P1
-
Antarctic Phosphatase
-
Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)
-
Antarctic Phosphatase buffer
-
Nuclease-free water
-
-
Procedure:
-
In a nuclease-free microcentrifuge tube, combine 1-5 µg of the purified mRNA sample with Nuclease P1 buffer.
-
Add 2-5 units of Nuclease P1 to the reaction mixture.
-
Incubate the reaction at 37°C for 2 hours to digest the mRNA into 5'-mononucleotides.
-
Add Antarctic Phosphatase and its corresponding buffer to the reaction mixture.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
The resulting mixture of nucleosides is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
-
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
MRM Transitions:
-
Uridine: 245.1 → 113.1
-
Pseudouridine: 245.1 → 113.1
-
N1-Methylpseudouridine: 259.1 → 127.1
-
This compound: 285.1 → 153.1
-
-
Collision Energy: Optimize for each transition.
-
Source Parameters: Optimize for the specific instrument.
-
Data Analysis and Quantification
-
Generate standard curves for each nucleoside using known concentrations of pure standards.
-
Integrate the peak areas of the MRM transitions for each nucleoside in the digested mRNA sample.
-
Calculate the concentration and relative abundance of this compound in the sample by comparing its peak area to the standard curve and to the other nucleosides.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships.
Alternative Methods for Validation
While LC-MS/MS is the most direct and quantitative method, other techniques can provide complementary information:
-
Next-Generation Sequencing (NGS): Certain sequencing technologies can detect some RNA modifications, often through characteristic error patterns or stalls in reverse transcription. However, this is an indirect method and may not be quantitative for novel modifications like this compound without specific protocol development.
-
Enzyme-Linked Immunosorbent Assay (ELISA): If a specific antibody for this compound were developed, an ELISA could provide a high-throughput method for detecting its presence, though it would lack the precise quantification and sequence context provided by mass spectrometry.
Conclusion
The validation of this compound incorporation is crucial for the development of next-generation mRNA therapeutics. Mass spectrometry, particularly LC-MS/MS, offers a robust, sensitive, and quantitative platform for this purpose. The distinct mass of this compound allows for its unambiguous identification and quantification, distinguishing it from canonical and other modified nucleosides. The experimental protocol provided in this guide serves as a foundation for researchers to establish and optimize their own validation workflows. As the landscape of mRNA therapeutics continues to evolve, the precise analytical characterization of novel modifications will remain a cornerstone of innovation and quality control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N1-Substituted Pseudouridine Analogs for mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines and therapeutics has highlighted the critical role of nucleoside modifications in enhancing the efficacy and safety of synthetic mRNA. The substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (N1-methylpseudouridine, m1Ψ) has been a foundational strategy to increase protein expression and abrogate the innate immune response.[1][2] N1-methylpseudouridine, in particular, is considered the "gold standard," having been instrumental in the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][3][4]
This guide provides a comparative analysis of various N1-substituted pseudouridine analogs, offering a data-driven overview of their performance. It aims to equip researchers with the necessary information to select and evaluate optimal modifications for their specific mRNA-based applications.
Quantitative Performance Analysis
The performance of N1-substituted pseudouridine analogs is primarily evaluated based on their impact on mRNA translation efficiency, stability, and their ability to evade innate immune detection. The following table summarizes the reported performance of several analogs relative to the benchmark N1-methylpseudouridine (m1Ψ).
| Analog Name | Abbreviation | Relative Protein Expression | Immunogenicity Reduction | Notes |
| N1-methylpseudouridine | m1Ψ | High (Benchmark) [1][5] | High (Benchmark) [1][6] | The current industry standard for mRNA vaccines and therapeutics.[1][3] |
| Pseudouridine | Ψ | Moderate[7] | Moderate[1] | A foundational modification; less effective than m1Ψ at enhancing translation and reducing immunogenicity.[5] |
| N1-ethylpseudouridine | Et1Ψ | High (comparable to m1Ψ)[7] | Not explicitly quantified, but generally low for N1-substituted analogs.[7] | Demonstrates that small alkyl substitutions can be well-tolerated.[7] |
| N1-(2-fluoroethyl)pseudouridine | FE1Ψ | High (comparable to m1Ψ)[7] | Not explicitly quantified, but generally low.[7] | Shows potential for fluorine-containing modifications.[7] |
| N1-propylpseudouridine | Pr1Ψ | High (comparable to m1Ψ)[7] | Not explicitly quantified, but generally low.[7] | Larger alkyl groups also show high performance.[7] |
| N1-isopropylpseudouridine | iPr1Ψ | High (comparable to m1Ψ)[7] | Not explicitly quantified, but generally low.[7] | Branched alkyl groups are also effective.[7] |
| N1-methoxymethylpseudouridine | MOM1Ψ | Lower than m1Ψ[7] | Not explicitly quantified, but generally low.[7] | The size and electronic properties of the substituent group affect performance.[7] |
| N1-pivaloxymethylpseudouridine | POM1Ψ | Lower than m1Ψ[7] | Not explicitly quantified, but generally low.[7] | Bulky groups may negatively impact transcription or translation.[7] |
| N1-benzyloxymethylpseudouridine | BOM1Ψ | Lower than m1Ψ[7] | Not explicitly quantified, but generally low.[7] | Very large, bulky groups appear to reduce translational output.[7] |
Note: The data is primarily derived from studies using luciferase reporter assays in THP-1 cells, a human monocyte cell line sensitive to innate immune activation.[7] All N1-substituted analogs tested showed decreased cell toxicity compared to wild-type (unmodified) mRNA.[7]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance analysis of N1-substituted pseudouridine analogs.
Synthesis of Modified mRNA via In Vitro Transcription (IVT)
This protocol describes the generation of N1-substituted pseudouridine-containing mRNA using a T7 RNA polymerase-based system.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) and a poly(T) tract for poly(A) tailing.
-
T7 RNA Polymerase.
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).[8]
-
Ribonucleotide solution: ATP, GTP, CTP, and the desired N1-substituted pseudouridine-5'-triphosphate (B1141104) (e.g., m1ΨTP) at equimolar concentrations.
-
RNase Inhibitor.
-
Pyrophosphatase (optional, to increase yield).[9]
-
Capping reagent (e.g., CleanCap™ Reagent AG).[7]
-
DNase I, RNase-free.
-
Nuclease-free water.
-
RNA purification kit or LiCl precipitation reagents.
Procedure:
-
Thaw all reagents on ice and keep them cold.
-
Assemble the IVT reaction at room temperature in a nuclease-free tube. For a typical 20 µL reaction:
-
Nuclease-free water to final volume
-
4 µL of 5x Transcription Buffer
-
2 µL of 100 mM DTT
-
2 µL of ATP, GTP, CTP solution (e.g., 25 mM each)
-
2 µL of N1-substituted ΨTP (e.g., 25 mM)
-
2 µL of Cap Analog/Capping Reagent
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
1 µL of Pyrophosphatase
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate the reaction at 37°C for 2-4 hours.[]
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[11]
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.
-
Elute the purified mRNA in nuclease-free water.
-
Assess the quality and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.
Cell-Based mRNA Translation and Potency Assay
This protocol measures the protein expression from modified mRNA transfected into a relevant cell line, such as THP-1 or HEK293.
Materials:
-
Purified, modified mRNA encoding a reporter protein (e.g., Firefly Luciferase).
-
Human cell line (e.g., THP-1 monocytes).[7]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Transfection reagent suitable for mRNA (e.g., TransIT®-mRNA).
-
Multi-well plates (e.g., 96-well).
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of analysis (e.g., 5 x 10⁴ THP-1 cells per well).
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the mRNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the complexes dropwise to the cells in each well.
-
Incubate the transfected cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for mRNA translation.
-
Lyse the cells and measure the reporter protein activity. For luciferase, add the luciferase assay reagent to each well and measure the resulting luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein content or cell number to determine the relative protein expression for each N1-substituted analog.
mRNA Immunogenicity Assessment
This protocol outlines a method to assess the innate immune-stimulating properties of modified mRNA by measuring cytokine production in human whole blood.[12]
Materials:
-
Freshly drawn human whole blood from healthy donors in heparin-containing tubes.
-
Purified, modified mRNA.
-
Transfection reagent (e.g., TransIT®-mRNA).
-
RPMI-1640 medium.
-
Multi-well plates (e.g., 96-well).
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-α, IL-6).[12]
-
Plate reader for ELISA.
Procedure:
-
Prepare mRNA-transfection reagent complexes as described in the translation assay protocol.
-
In a 96-well plate, add 80 µL of RPMI-1640 medium to each well.
-
Add 20 µL of freshly collected human whole blood to each well.
-
Add the prepared mRNA complexes to the wells containing blood and medium. Include positive (e.g., LPS) and negative (e.g., transfection reagent only) controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma) from each well.
-
Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α) in the plasma using specific ELISA kits, following the manufacturer's instructions.[12]
-
Compare the cytokine levels induced by different N1-substituted mRNA analogs to those induced by unmodified mRNA and controls to determine their relative immunogenicity.
Visualizations
Innate Immune Sensing of mRNA
Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) in the endosome, while double-stranded RNA contaminants from the IVT process can activate Protein Kinase R (PKR). Both pathways lead to the phosphorylation of eIF2α, which globally shuts down protein translation. N1-substituted pseudouridine modifications help the mRNA evade this recognition, thus preventing translational shutdown.[7]
Caption: Innate immune pathways activated by unmodified RNA and bypassed by N1-substituted analogs.
General Experimental Workflow
The process of evaluating N1-substituted pseudouridine analogs follows a structured workflow, from the initial synthesis of modified mRNA to the final analysis of its biological activity in cells.
References
- 1. areterna.com [areterna.com]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. preprints.org [preprints.org]
- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. themoonlab.org [themoonlab.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 11. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
N1-Allylpseudouridine's Impact on Innate Immune Sensing: A Comparative Guide
A note on the available data: While this guide focuses on N1-Allylpseudouridine, the vast majority of published quantitative research on modified mRNA focuses on N1-methylpseudouridine (m1Ψ). Given their structural similarities, N1-methylpseudouridine is used here as the primary comparator to provide a data-supported understanding of how such modifications affect innate immune pathways. The effects of this compound are expected to be highly similar.
The incorporation of modified nucleosides, such as this compound, into messenger RNA (mRNA) is a critical strategy to mitigate the activation of the innate immune system. This guide provides a comparative analysis of mRNA containing uridine (B1682114) (U), pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ) and their differential effects on key innate immune sensing pathways.
Quantitative Comparison of Immune Responses to Modified mRNA
The following tables summarize quantitative data from studies comparing the immunostimulatory potential of unmodified (uridine-containing) and modified mRNA.
Table 1: Cytokine and Immune Cell Responses in Rhesus Macaques Following mRNA Vaccination
| Parameter | Unmodified mRNA (160 µg) | N1-methylpseudouridine-modified mRNA (400 µg and 800 µg) | Key Finding |
| IFN-α levels | Higher | Lower | Unmodified mRNA induces a stronger type I interferon response.[1][2] |
| IL-6 levels | Lower | Higher | Modified mRNA elicits a higher IL-6 response.[1][2] |
| IL-7 levels | Higher | Lower | Unmodified mRNA leads to greater IL-7 production.[1] |
| Plasmacytoid Dendritic Cells | Transient Increase | Transient Increase | Both constructs induce a transient increase in these key IFN-producing cells.[1] |
| Intermediate Monocytes | Transient Increase | Transient Increase | Both constructs lead to a transient increase in this inflammatory monocyte subset.[1] |
| Neutrophils | Transient Increase | Transient Increase | Both constructs cause a transient increase in neutrophils.[1] |
| Gene Upregulation | Type I IFN signaling, antigen presentation, innate immune activation | Type I IFN signaling, antigen presentation, innate immune activation | Both constructs upregulate similar immune pathways, with high-dose modified mRNA showing a greater number of differentially expressed genes after multiple immunizations.[1][2] |
Table 2: In Vitro and In Vivo Effects of Pseudouridine Modification on mRNA Immunogenicity
| Experiment/Model | Unmodified mRNA | Pseudouridine-Modified mRNA | Key Finding |
| In vitro transfection | Higher transfection levels | Reduced transfection levels | Pseudouridine modification can reduce transfection efficiency in vitro.[3] |
| In vivo protein expression (liver-targeting LNPs) | Similar to modified mRNA | Similar to unmodified mRNA | When delivered systemically to the liver, pseudouridine modification did not significantly enhance protein expression.[3] |
| Serum Cytokine Response (0.5 mg/kg dose in vivo) | Significant increase in G-CSF, IL-6, MCP-1, KC | Significant increase in G-CSF, IL-6, MCP-1, KC | Both unmodified and pseudouridine-modified mRNA-LNPs induce a similar systemic cytokine response at the tested dose.[3] |
| Neutrophilia (in vivo) | Observed | Observed | Both constructs induce neutrophilia, a marker of an innate immune response.[3] |
Innate Immune Sensing Pathways
The innate immune system utilizes pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. For mRNA, the key sensing pathways are Toll-like receptors (TLRs) in the endosomes and RIG-I-like receptors (RLRs) in the cytoplasm.
Toll-Like Receptor (TLR) Pathway
Endosomal TLRs, particularly TLR7 and TLR8 in humans, recognize single-stranded RNA (ssRNA).[4][][6] Activation of these receptors triggers a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[]
N1-methylpseudouridine modification has been shown to reduce the activation of TLR7 and TLR8.[6][7] This is attributed to the altered conformation of the nucleoside, which sterically hinders its binding to the receptor.[7] By evading TLR recognition, m1Ψ-modified mRNA significantly dampens the production of inflammatory cytokines and type I interferons.[2]
RIG-I-Like Receptor (RLR) Pathway
Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that recognizes double-stranded RNA (dsRNA) and RNAs with a 5'-triphosphate group, which are common features of viral RNA.[8][9][10] Upon binding to its RNA ligand, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[8] This interaction initiates a signaling cascade that activates the transcription factors IRF3 and NF-κB, resulting in the production of type I interferons.[8] While N1-methylpseudouridine modification primarily targets TLRs, it can also reduce activation of RIG-I, likely by altering RNA secondary structures that might otherwise be recognized by this sensor.[7]
cGAS-STING Pathway
The cGAS-STING pathway is a primary sensor for cytosolic DNA. While not a direct sensor of RNA, cellular stress or damage induced by a strong innate immune response to unmodified RNA could potentially lead to the release of mitochondrial DNA into the cytoplasm, which would then activate this pathway. By reducing the overall inflammatory response, this compound-modified mRNA would indirectly minimize the potential for secondary activation of the cGAS-STING pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to modified mRNA.
General Experimental Workflow
The general workflow for assessing the immunogenicity of modified mRNA involves synthesis of the mRNA, delivery to immune cells, and subsequent measurement of the immune response.
Protocol 1: In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of uridine with a modified analogue.
-
Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is used. The template should be purified and quantified.
-
Transcription Reaction Setup: In an RNase-free tube, combine the following at room temperature:
-
Nuclease-free water
-
5x Transcription Buffer
-
100 mM DTT
-
Ribonuclease Inhibitor
-
T7 RNA Polymerase
-
Linearized DNA template (1 µg)
-
NTP mix (10 mM each of ATP, CTP, GTP, and 10 mM of either UTP, pseudouridine-5'-Triphosphate, or N1-Allyl/methyl-pseudouridine-5'-Triphosphate)
-
(Optional) Cap analog (e.g., ARCA)
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
Purification: Purify the mRNA using lithium chloride (LiCl) precipitation or a column-based RNA purification kit.
-
Quality Control: Assess the mRNA integrity and size by agarose (B213101) gel electrophoresis and determine the concentration using a spectrophotometer.
Protocol 2: TLR7/8 Reporter Assay
This assay uses HEK293 cells stably expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
mRNA Transfection: Transfect the cells with the different mRNA constructs (unmodified, Ψ-modified, m1Ψ-modified) using a suitable transfection reagent (e.g., Lipofectamine). Include a positive control (e.g., R848 for TLR7/8) and a mock-transfected negative control.
-
Incubation: Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Measurement:
-
For SEAP reporter: Collect the supernatant and measure SEAP activity using a detection reagent like QUANTI-Blue™. Read the absorbance at 620-655 nm.
-
For Luciferase reporter: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
-
Data Analysis: Normalize the reporter activity to a control and compare the activation levels induced by the different mRNA species.
Protocol 3: RIG-I Activation Reporter Assay
This assay utilizes a cell line (e.g., HEK293) co-transfected with a RIG-I expression plasmid and a luciferase reporter plasmid under the control of the IFN-β promoter.
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a RIG-I expression plasmid, an IFN-β promoter-luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
mRNA Stimulation: After 24 hours, transfect the cells with the different mRNA constructs. A known RIG-I agonist, such as 5'ppp-dsRNA, should be used as a positive control.
-
Incubation: Incubate for another 16-24 hours.
-
Luciferase Assay: Lyse the cells and perform a dual-luciferase reporter assay. Measure both firefly (IFN-β promoter) and Renilla (normalization) luciferase activities.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Compare the fold induction of the IFN-β promoter by the different mRNA constructs relative to the mock-transfected control.
Protocol 4: Cytokine Measurement by ELISA
This protocol is for quantifying cytokines (e.g., TNF-α, IFN-α) in the supernatant of immune cells stimulated with mRNA.
-
Sample Collection: After stimulating immune cells (e.g., peripheral blood mononuclear cells or dendritic cells) with the different mRNA constructs for an appropriate time (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 6. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining the functional determinants for RNA surveillance by RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Master sensors of pathogenic RNA – RIG-I like receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Expression: A Comparative Guide to N1-Allylpseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of optimizing mRNA design for robust protein expression. Chemical modifications to the mRNA molecule are a key strategy to enhance translation efficiency and evade the host's innate immune system. While N1-methylpseudouridine (m1Ψ) has become a gold standard, emerging modifications like N1-Allylpseudouridine (allyl-Ψ) offer promising alternatives. This guide provides an objective comparison of protein expression from this compound-modified mRNA against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Standard mRNA Modifications
The primary goal of mRNA modification is to maximize protein yield. This is achieved by increasing the mRNA's stability and its ability to be translated by the ribosome, while simultaneously avoiding activation of innate immune sensors that can lead to translational shutdown and mRNA degradation.
A key study by TriLink BioTechnologies evaluated the performance of several N1-substituted pseudouridine (B1679824) analogs, including what is understood to be this compound, in comparison to pseudouridine (Ψ) and the high-performing N1-methylpseudouridine (m1Ψ). The results indicate that this compound is a potent modification for enhancing protein expression.
Key Findings:
-
Enhanced Protein Expression: Four out of seven N1-substituted pseudouridine modifications, including the allyl variant, demonstrated higher luciferase activity in THP-1 monocytic cells compared to mRNA containing the standard pseudouridine modification.[1]
-
Comparable to the Gold Standard: The protein expression levels from these top-performing N1-substituted mRNAs were nearly on par with those achieved using m1Ψ, which is renowned for its exceptional translational capacity.[1]
-
Reduced Cytotoxicity: Importantly, N1-substituted Ψ-mRNAs, including the allyl derivative, exhibited decreased cell toxicity compared to both wild-type (unmodified) mRNA and Ψ-mRNA.[1]
These findings suggest that the N1-allyl substitution effectively balances high-level protein expression with reduced cellular stress, a critical consideration for therapeutic applications. The enhanced performance is attributed to a significant reduction in the activation of innate immune pathways that would otherwise suppress protein translation.[1]
Quantitative Data Summary
The following table summarizes the relative protein expression levels from luciferase reporter mRNA containing different modifications, as tested in THP-1 cells. The data is presented as a qualitative comparison based on the available literature.
| mRNA Modification | Relative Protein Expression vs. Unmodified mRNA | Relative Protein Expression vs. Pseudouridine (Ψ) | Notes |
| Unmodified | Baseline | Lower | Elicits a strong innate immune response, leading to translational suppression. |
| Pseudouridine (Ψ) | Higher | Baseline | Reduces innate immune activation compared to unmodified mRNA, leading to increased protein expression.[1] |
| N1-methylpseudouridine (m1Ψ) | Significantly Higher | Significantly Higher | Considered the state-of-the-art modification for maximizing protein expression and minimizing immunogenicity.[2][3] |
| This compound | Significantly Higher | Higher | Demonstrates protein expression levels comparable to m1Ψ and superior to Ψ.[1] |
Experimental Methodologies
To validate the expression of a protein from a modified mRNA, a series of well-defined experimental steps are necessary. Below are detailed protocols for the key experiments involved.
In Vitro Transcription of this compound-Modified mRNA
This protocol outlines the synthesis of this compound-containing mRNA from a DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
This compound-5'-Triphosphate.
-
ATP, GTP, CTP solutions.
-
T7 RNA Polymerase.
-
Transcription Buffer.
-
RNase Inhibitor.
-
DNase I.
-
Nuclease-free water.
-
RNA purification kit (e.g., spin column-based).
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to final volume.
-
Transcription Buffer (10X).
-
ATP, GTP, CTP (10 mM each).
-
This compound-5'-Triphosphate (10 mM).
-
Linearized DNA template (0.5-1.0 µg).
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[4]
-
Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.[4][5] Elute the mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel.[4]
Transfection of Modified mRNA into Mammalian Cells
This protocol describes the delivery of the in vitro-transcribed mRNA into cultured cells.
Materials:
-
Purified this compound-modified mRNA.
-
Mammalian cell line (e.g., HEK293, HeLa, or THP-1).
-
Cell culture medium appropriate for the cell line.
-
Transfection reagent (e.g., lipid-based).
-
Opti-MEM or other serum-free medium.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection.
-
Complex Formation:
-
Dilute the mRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of mRNA-lipid complexes.
-
-
Transfection: Add the mRNA-transfection reagent complexes dropwise to the cells in fresh culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours) to allow for protein expression.
Quantification of Protein Expression
a) Luciferase Reporter Assay (for mRNA encoding Luciferase)
This is a highly sensitive method for quantifying protein expression when the mRNA encodes a reporter protein like Firefly luciferase.
Materials:
-
Transfected cells in a white-walled, clear-bottom 96-well plate.
-
Luciferase Assay Lysis Buffer.
-
Luciferase Assay Substrate.
-
Luminometer.
Procedure:
-
Cell Lysis: After the desired incubation time, remove the culture medium from the cells. Wash the cells once with PBS. Add the Luciferase Assay Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Luciferase Assay Substrate to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.
-
b) Western Blotting (for any protein of interest)
Western blotting allows for the detection and semi-quantitative analysis of a specific protein.
Materials:
-
Transfected cells.
-
RIPA or other suitable lysis buffer with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the transfected cells using lysis buffer. Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key experimental workflow for validating protein expression and the innate immune signaling pathways that are modulated by mRNA modifications.
Experimental Workflow
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
A Head-to-Head Comparison of Modified Uridines for Therapeutic mRNA
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented speed and versatility in the development of vaccines and protein replacement therapies. A key innovation underpinning the success of mRNA technology is the use of modified nucleosides to enhance mRNA stability, increase translation efficiency, and reduce innate immunogenicity. Among the most promising modifications are variations of uridine (B1682114). This guide provides a direct comparison of three leading modified uridines: N1-methylpseudouridine (m1Ψ), 5-methoxyuridine (B57755) (5moU), and pseudouridine (B1679824) (Ψ), supported by experimental data to inform the selection of the optimal modification for therapeutic mRNA development.
Performance Comparison of Modified Uridines
The choice of uridine modification can significantly impact the therapeutic efficacy of an mRNA drug. The following tables summarize the quantitative performance of m1Ψ, 5moU, and Ψ in key areas of therapeutic relevance: translation efficiency, mRNA stability, and immunogenicity.
Translation Efficiency
The efficiency with which an mRNA molecule is translated into its corresponding protein is a critical determinant of its therapeutic potency. Studies have shown that certain uridine modifications can significantly enhance protein production.
| Modified Uridine | Reporter Gene | Cell Line | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| N1-methylpseudouridine (m1Ψ) | Firefly Luciferase | A549, BJ, C2C12, HeLa, Keratinocytes | ~13-44 fold | |
| 5-methoxyuridine (5moU) | eGFP | HeLa, HepG2, 293T | Ranked among top 3 performers | [1] |
| Pseudouridine (Ψ) | Firefly Luciferase | A549, BJ, C2C12, HeLa, Keratinocytes | ~7-25 fold |
Table 1: Comparison of Translation Efficiency. Data from luciferase and eGFP reporter assays in various cell lines demonstrate the enhanced protein expression from mRNAs containing modified uridines compared to unmodified mRNA.
mRNA Stability
The stability of an mRNA molecule within the cell determines the duration of protein expression. Modified uridines can protect mRNA from degradation, thereby prolonging its therapeutic effect.
| Modified Uridine | Reporter Gene | Cell Line | Stability Profile | Reference |
| N1-methylpseudouridine (m1Ψ) | eGFP | - | Increased photostability compared to uridine | [2] |
| 5-methoxyuridine (5moU) | eGFP | - | More stable than other tested eGFP mRNAs | [1] |
| Pseudouridine (Ψ) | - | HeLa | Can affect mRNA stability | [3] |
Table 2: Comparison of mRNA Stability. Studies indicate that both m1Ψ and 5moU contribute to increased mRNA stability, a crucial factor for sustained protein expression.
Immunogenicity
A major hurdle for in vitro transcribed mRNA is its potential to trigger an innate immune response, leading to inflammation and reduced therapeutic efficacy. Modified uridines can help the mRNA evade recognition by immune sensors.
| Modified Uridine | Cytokine Measured | Cell Line | Fold Induction (relative to untreated cells) | Reference |
| N1-methylpseudouridine (m1Ψ) | IFN-β | A549 | ~2-fold | [4] |
| CCL5/RANTES | A549 | ~5-fold | [4] | |
| Pseudouridine (Ψ) | IFN-β | A549 | ~10-fold | [4] |
| CCL5/RANTES | A549 | ~20-fold | [4] |
Table 3: Comparison of Immunogenicity. Measurement of key inflammatory cytokines shows that m1Ψ-modified mRNA induces a significantly lower immune response compared to Ψ-modified mRNA in A549 cells.
Experimental Workflows & Signaling Pathways
To provide a comprehensive understanding of the evaluation process and the biological context, the following diagrams illustrate the key experimental workflows and the innate immune signaling pathways involved in mRNA recognition.
Figure 1. Experimental workflow for the synthesis and delivery of modified mRNA.
Figure 2. RIG-I signaling pathway for cytosolic RNA recognition.
Figure 3. TLR7/8 signaling pathway for endosomal RNA recognition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are concise protocols for the key experiments cited in this guide.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified uridines.
-
Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is prepared. The template should include a 5' UTR, the open reading frame (ORF), a 3' UTR, and a poly(A) tail sequence.
-
In Vitro Transcription Reaction: The reaction is assembled at room temperature in nuclease-free water with the following components: T7 RNA polymerase buffer, ribonucleotide triphosphates (ATP, GTP, CTP, and the desired modified UTP, e.g., m1ΨTP, 5moUTP, or ΨTP), a cap analog (e.g., CleanCap® Reagent AG), DTT, RNase inhibitor, T7 RNA polymerase, and the DNA template.[5]
-
Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.[5]
-
DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated for another 15-30 minutes at 37°C.[5]
-
Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides, enzymes, and salts. High-performance liquid chromatography (HPLC) can be used for further purification to remove double-stranded RNA byproducts.[6]
-
Quality Control: The quality and concentration of the purified mRNA are assessed by agarose (B213101) gel electrophoresis and UV spectrophotometry (e.g., NanoDrop).
Lipid Nanoparticle (LNP) Formulation and Cell Transfection
This protocol describes the encapsulation of mRNA into LNPs for cellular delivery.
-
Lipid Preparation: A lipid mixture containing an ionizable lipid (e.g., SM-102), a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid is dissolved in ethanol (B145695).[7]
-
mRNA Preparation: The purified mRNA is dissolved in a low pH aqueous buffer (e.g., citrate (B86180) buffer).
-
LNP Formulation: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. The rapid mixing causes the lipids to self-assemble around the mRNA, forming LNPs.
-
Purification and Characterization: The LNP-mRNA formulation is dialyzed against PBS to remove ethanol and raise the pH. The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Cell Transfection: The LNP-mRNA complexes are diluted in cell culture medium and added to the target cells. The cells are incubated to allow for nanoparticle uptake and mRNA release into the cytoplasm.
Measurement of mRNA Translation Efficiency (Luciferase Reporter Assay)
This assay quantifies the amount of protein produced from the transfected mRNA.
-
Cell Culture and Transfection: Cells (e.g., HEK293T, HeLa) are seeded in a multi-well plate and transfected with LNP-formulated mRNA encoding a reporter protein like Firefly luciferase (FLuc). A co-transfection with a control reporter, such as Renilla luciferase (RLuc) mRNA, can be performed to normalize for transfection efficiency.[8]
-
Cell Lysis: At a specified time point post-transfection (e.g., 24 hours), the cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to a luminometer plate. Luciferase assay reagent containing the substrate (luciferin for FLuc, coelenterazine (B1669285) for RLuc) is added to the lysate.
-
Data Acquisition and Analysis: The luminescence signal is measured using a luminometer. The relative light units (RLUs) are proportional to the amount of active luciferase protein. The FLuc signal is normalized to the RLuc signal (if used) or to the total protein concentration in the lysate to determine the relative translation efficiency.[8]
Measurement of mRNA Stability (Actinomycin D Chase Assay)
This protocol determines the half-life of the transfected mRNA.
-
Cell Transfection: Cells are transfected with the modified mRNA of interest as described above.
-
Transcription Inhibition: At a time point allowing for sufficient mRNA expression (e.g., 24 hours post-transfection), transcription is halted by adding Actinomycin D to the cell culture medium.[9]
-
Time-Course RNA Extraction: Cells are harvested at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours). Total RNA is extracted from the cells at each time point.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse transcribed into cDNA. The levels of the specific mRNA transcript are then quantified using qPCR with primers specific to the transcript. A housekeeping gene with a long half-life can be used for normalization.
-
Data Analysis: The amount of the target mRNA at each time point is expressed as a percentage of the amount at time zero. The mRNA half-life is calculated by fitting the data to a one-phase exponential decay curve.[9]
Measurement of Immunogenicity (Cytokine ELISA)
This assay quantifies the levels of inflammatory cytokines secreted by cells in response to mRNA transfection.
-
Cell Culture and Transfection: Immune-competent cells (e.g., peripheral blood mononuclear cells - PBMCs, or a cell line like A549) are seeded and transfected with the modified mRNA.[4]
-
Supernatant Collection: At a specified time point post-transfection (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-β, anti-CCL5).
-
The plate is blocked to prevent non-specific binding.
-
The collected cell supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the cell supernatants is then determined by interpolating their absorbance values on the standard curve.
References
- 1. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Figure 5 from N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. | Semantic Scholar [semanticscholar.org]
- 5. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
T7 RNA Polymerase Fidelity with Modified Uridine Triphosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of in vitro transcribed (IVT) mRNA has spurred significant interest in the use of modified nucleotides to enhance stability and reduce immunogenicity. Among these, derivatives of pseudouridine (B1679824) have gained prominence. However, the introduction of these modified bases can impact the fidelity of T7 RNA polymerase, the workhorse enzyme for IVT. This guide provides a comparative analysis of T7 RNA polymerase fidelity when utilizing N1-Allylpseudouridine triphosphate and its commonly used alternatives, pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), supported by available experimental data.
Executive Summary
The fidelity of T7 RNA polymerase during the incorporation of modified uridine (B1682114) triphosphates is a critical parameter influencing the integrity and function of synthetic mRNA. Experimental evidence demonstrates that while both pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) can be efficiently incorporated by T7 RNA polymerase, they exhibit different effects on the enzyme's error rate. Notably, m1Ψ is incorporated with a fidelity comparable to or even higher than that of unmodified uridine, whereas the incorporation of Ψ leads to a significant increase in transcription errors.
Currently, there is a lack of publicly available experimental data specifically quantifying the fidelity of T7 RNA polymerase with this compound triphosphate. While this modified nucleotide is utilized in mRNA synthesis, its impact on transcription accuracy has not been detailed in the reviewed literature. This guide, therefore, focuses on the robust data available for Ψ and m1Ψ to provide a framework for understanding the potential implications of using modified uridines and to highlight the critical need for further research into the fidelity of this compound triphosphate incorporation.
Comparative Fidelity Data
The following table summarizes the quantitative data on the combined error rates of T7 RNA polymerase and reverse transcriptase when using unmodified UTP, ΨTP, and m1ΨTP. The data is derived from studies employing PacBio Single-Molecule, Real-Time (SMRT) sequencing, a high-fidelity method for detecting rare mutation events.
| Nucleotide Triphosphate | Combined Error Rate (errors/base) | Predominant Error Type | Reference |
| Uridine Triphosphate (UTP) | 6.4 ± 0.4 × 10⁻⁵ | - | [1] |
| Pseudouridine Triphosphate (ΨTP) | 1.3 ± 0.2 × 10⁻⁴ | rA → rU substitutions | [1] |
| N1-Methylpseudouridine Triphosphate (m1ΨTP) | 7.4 ± 0.7 × 10⁻⁵ | rA → rU substitutions | [1] |
| This compound Triphosphate | No data available | No data available |
Key Observations:
-
The incorporation of pseudouridine (Ψ) results in a roughly two-fold increase in the combined error rate compared to unmodified RNA.[1]
-
N1-methylpseudouridine (m1Ψ) is incorporated with a fidelity that is comparable to that of unmodified uridine.[1]
-
The predominant type of error observed with both Ψ and m1Ψ is the misincorporation of UTP opposite a template adenine (B156593) (rA → rU substitution).[1]
Experimental Methodologies
The determination of T7 RNA polymerase fidelity with modified nucleotides relies on sophisticated experimental workflows. A widely accepted method involves a combination of in vitro transcription, reverse transcription, and next-generation sequencing.
Fidelity Assessment Workflow
Caption: Workflow for assessing T7 RNA polymerase fidelity.
Detailed Protocol (Based on SMRT Sequencing approach[1][2]):
-
In Vitro Transcription:
-
A linear DNA template containing a T7 promoter is transcribed using T7 RNA polymerase.
-
The nucleotide triphosphate (NTP) mix contains either standard UTP or is fully substituted with a modified uridine triphosphate (e.g., ΨTP, m1ΨTP).
-
The reaction is incubated at 37°C to produce a pool of RNA transcripts.
-
-
RNA Purification:
-
The resulting RNA is treated with DNase to remove the DNA template.
-
The RNA is then purified to remove unincorporated NTPs and enzymes.
-
-
Reverse Transcription:
-
The purified RNA is reverse transcribed into complementary DNA (cDNA) using a high-fidelity reverse transcriptase. This step is a potential source of errors, and the analysis accounts for the combined error rate of both transcription and reverse transcription.
-
-
Second-Strand Synthesis and Library Preparation:
-
The single-stranded cDNA is converted into double-stranded DNA.
-
Adapters are ligated to the ends of the dsDNA fragments for sequencing.
-
-
PacBio SMRT Sequencing:
-
The prepared library is sequenced using Pacific Biosciences Single-Molecule, Real-Time (SMRT) sequencing. This technology provides long read lengths and high accuracy, which is crucial for identifying rare mutation events.
-
-
Data Analysis:
-
The sequencing reads are aligned to the known reference sequence of the DNA template.
-
Errors (substitutions, insertions, and deletions) are identified and quantified.
-
The error rate is calculated as the total number of errors divided by the total number of bases sequenced.
-
Alternatives to this compound Triphosphate
For researchers considering alternatives, pseudouridine and N1-methylpseudouridine are the most well-characterized modified uridines in the context of T7 RNA polymerase fidelity.
-
Pseudouridine (Ψ): While it effectively reduces the immunogenicity of RNA, its use comes at the cost of decreased transcriptional fidelity. The increased error rate may be a concern for applications requiring high protein accuracy.
-
N1-methylpseudouridine (m1Ψ): This modification offers the dual benefits of reduced immunogenicity and high-fidelity incorporation by T7 RNA polymerase.[1] Its performance in terms of accuracy is comparable to that of natural uridine, making it a superior choice for therapeutic mRNA production where sequence integrity is paramount.
The logical relationship for selecting a modified uridine based on fidelity can be visualized as follows:
Caption: Decision pathway for modified uridine selection based on fidelity.
Conclusion and Future Directions
The fidelity of T7 RNA polymerase is a critical quality attribute for the synthesis of therapeutic mRNA. The available data strongly indicates that N1-methylpseudouridine is a superior choice over pseudouridine when high transcriptional accuracy is a priority.
The significant gap in our understanding of the fidelity of This compound triphosphate incorporation by T7 RNA polymerase underscores the need for dedicated experimental investigation. Researchers and drug developers utilizing this modified nucleotide should be aware of the current lack of fidelity data and consider conducting internal validation studies to ensure the integrity of their RNA products. Future studies employing high-throughput sequencing methods will be invaluable in characterizing the error profile of this compound and other novel modified nucleotides, thereby enabling more informed decisions in the design and manufacturing of next-generation mRNA therapeutics.
References
Safety Operating Guide
Personal protective equipment for handling N1-Allylpseudouridine
This guide provides crucial safety and logistical information for the handling and disposal of N1-Allylpseudouridine, a modified nucleoside utilized in viral infection research.[] Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
A thorough hazard assessment of the specific experimental procedure is necessary to determine the appropriate level of PPE.[4] However, the following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered nitrile gloves. | Provides robust protection against incidental chemical contact.[4][5] |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and aerosols.[3] |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of splashes, impervious clothing or a disposable gown is recommended. | Prevents contamination of personal clothing and skin.[4][6] |
| Face Protection | A face shield should be worn in addition to safety goggles when there is a significant splash hazard. | Offers an additional layer of protection for the entire face.[4][7] |
| Respiratory Protection | A suitable respirator is required when working with powders outside of a fume hood or when aerosols may be generated.[3][6] | Prevents inhalation of potentially harmful chemical dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Experimental Workflow:
-
Don Appropriate PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area : All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the work area is clean and uncluttered.
-
Weighing : If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to avoid creating dust.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly.
-
Experimentation : Conduct all experimental procedures within the fume hood.
-
Decontamination : After handling, decontaminate all surfaces and equipment.[3]
-
Waste Segregation : Segregate all waste materials as described in the disposal plan below.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed container for chemical waste. | Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[8] |
| Contaminated Labware (pipettes, tubes) | Designated container for chemically contaminated sharps or solid waste. | Place in a clearly labeled hazardous waste container. |
| Contaminated PPE (gloves, gown) | Labeled hazardous waste bag. | Collect in a designated, sealed bag for hazardous waste disposal. |
| Aqueous Waste Solutions | Labeled, sealed container for aqueous chemical waste. | Do not pour down the drain. Collect in a designated, properly labeled hazardous waste container for disposal. |
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][9] Seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Spills : In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[3] Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.
References
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. neb.com [neb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
